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  • Product: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone
  • CAS: 276690-14-3

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone: A Guide to Modern Asymmetric Strategies

An In-Depth Technical Guide Executive Summary: This technical guide provides a comprehensive overview of robust and efficient strategies for the enantioselective synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of robust and efficient strategies for the enantioselective synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, a chiral ketone with potential applications as a sophisticated building block in pharmaceutical and agrochemical development. The primary challenge lies in the precise installation of the stereogenic center at the C4 position. This document details two primary field-proven approaches: the use of stoichiometric chiral auxiliaries via the Enders SAMP/RAMP hydrazone method and modern catalytic asymmetric conjugate addition reactions, including both organometallic and organocatalytic systems. For each strategy, this guide provides a deep dive into the mechanistic rationale, a complete proposed synthetic workflow, and detailed, step-by-step experimental protocols designed for reproducibility. The content is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction

Significance of Chiral Ketones

Chiral ketones are foundational synthons in asymmetric synthesis. The stereochemically defined carbonyl group and adjacent stereocenter serve as versatile handles for subsequent transformations, enabling the construction of complex molecular architectures such as chiral diols and amino alcohols. Their prevalence in biologically active molecules, from natural products to pharmaceuticals, underscores the critical need for reliable methods to access them in high enantiopurity.[1] The target molecule, (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, is structurally related to known insect pheromones, which often feature methyl-branched chiral skeletons and exhibit stereospecific biological activity.[2][3][4] The development of enantioselective routes is therefore paramount for accessing biologically relevant single enantiomers.[2]

The Stereochemical Challenge

The core synthetic challenge in preparing the title compound is the enantioselective construction of the quaternary stereocenter at the C4 position. Achieving high fidelity in this transformation is non-trivial and requires a carefully designed synthetic strategy that can effectively differentiate between the two prochiral faces of a key intermediate. This guide will explore methodologies that address this challenge through both substrate-controlled and catalyst-controlled asymmetric induction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable pathways. The most prominent disconnections involve the formation of the C4-C5 bond or the C3-C4 bond, which directly correspond to the key stereocenter-forming step. This analysis forms the basis for the two primary synthetic strategies detailed herein.

G cluster_0 Strategy 1: Asymmetric Alkylation cluster_1 Strategy 2: Asymmetric Conjugate Addition Target (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Hydrazone Chiral Hydrazone Intermediate Target->Hydrazone Hydrolysis Enone 7-(4-Methoxyphenoxy)hept-1-en-3-one Target->Enone Conjugate Addition (C3-C4 bond) Heptanone 3-Heptanone Hydrazone->Heptanone Condensation AlkylHalide 1-Halo-4-(4-methoxyphenoxy)butane Hydrazone->AlkylHalide Alkylation (C5-C6 bond) SAMP (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Heptanone->SAMP MethylSource Methyl Organometallic (e.g., Me2Zn, MeMgBr) Enone->MethylSource Catalyst Chiral Catalyst (Cu-Ligand or Organocatalyst) Enone->Catalyst

Caption: Retrosynthetic pathways for the target molecule.

Synthetic Strategy I: Asymmetric Alkylation via Enders SAMP/RAMP Hydrazone

This classical yet highly reliable method utilizes a stoichiometric chiral auxiliary to direct the diastereoselective alkylation of a ketone. The (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary is used to generate the desired (S)-configuration at the C4 position.[5]

Mechanistic Rationale

The ketone (propanal) is first condensed with the SAMP chiral auxiliary to form a chiral hydrazone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), selectively forms the (E)-azaenolate. The chiral auxiliary sterically shields one face of the azaenolate, forcing the incoming electrophile (the 4-(4-methoxyphenoxy)butyl chain) to approach from the less hindered face. This substrate-controlled approach ensures high diastereoselectivity. Subsequent ozonolysis or acidic hydrolysis cleaves the auxiliary, liberating the chiral ketone and allowing for the recovery of the auxiliary.

Proposed Synthetic Route

G start Propanal hydrazone SAMP Hydrazone start->hydrazone ketone_intermediate Propionaldehyde SAMP Hydrazone start->ketone_intermediate Condensation w/ SAMP samp SAMP Auxiliary samp->hydrazone Condensation deprotonation Azaenolate Intermediate hydrazone->deprotonation Deprotonation alkylation Alkylated Hydrazone deprotonation->alkylation Alkylation ketone (4S)-4-Methyl-3-heptanone alkylation->ketone Hydrolysis final_alkylation Alkylated Product target (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone final_alkylation->target Hydrolysis (O3) reagent1 1. LDA, THF, -78 °C 2. n-Propyl Iodide reagent2 O3 or MeI then H3O+ reagent3 1. LDA, THF, -78 °C 2. 1-Iodo-3-(4-methoxyphenoxy)propane ketone_intermediate->final_alkylation 1. LDA 2. 1-iodo-4-(4-methoxyphenoxy)butane

Caption: Synthetic workflow using the SAMP hydrazone method.

Detailed Experimental Protocol: Key Alkylation Step
  • Hydrazone Formation: To a solution of propionaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). Stir the mixture at room temperature for 2 hours. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude SAMP hydrazone, which is used without further purification.

  • Asymmetric Alkylation: A solution of the crude hydrazone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or commercial solution) is added dropwise, and the resulting orange solution is stirred at 0 °C for 4 hours. The reaction is then re-cooled to -100 °C, and a solution of 1-iodo-4-(4-methoxyphenoxy)butane (1.1 eq) in anhydrous THF is added slowly. The mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • Hydrolysis: The crude alkylated hydrazone is dissolved in pentane and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is removed by bubbling argon through the solution. The mixture is then warmed to room temperature, and dimethyl sulfide (2.0 eq) is added. After stirring for 6 hours, the solvent is removed, and the residue is purified by flash column chromatography on silica gel to afford the target ketone.

Data Summary
ParameterExpected ValueCitation
Chemical Yield 60-75% (over 3 steps)[5]
Enantiomeric Excess (ee) >96%[5]

Synthetic Strategy II: Catalytic Asymmetric Conjugate Addition

Catalytic asymmetric conjugate addition (or Michael addition) is a highly atom-economical method to form C-C bonds and set stereocenters.[6] This approach involves the addition of a methyl nucleophile to a prochiral α,β-unsaturated ketone in the presence of a chiral catalyst.

Conceptual Overview

The key precursor for this strategy is the enone, 7-(4-methoxyphenoxy)hept-1-en-3-one. A chiral catalyst complexes with either the enone or the nucleophile (or both), creating a chiral environment that directs the methyl group to attack one specific face of the double bond, leading to the desired (S)-enantiomer. Both copper-based catalysts with chiral ligands and metal-free organocatalysts are effective for this transformation.[6][7]

Copper-Catalyzed Conjugate Addition

Copper complexes with chiral phosphine ligands are highly effective for the 1,4-addition of organometallic reagents to enones.[6] Grignard reagents are particularly attractive due to their low cost and ready availability.[8] Chiral ferrocenyl-based diphosphines, such as JosiPhos or TaniaPhos, have demonstrated exceptional enantioselectivity in similar systems.[6]

Proposed Synthetic Route

G start 7-(4-Methoxyphenoxy)hept-1-en-3-one target (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone start->target reagents MeMgBr or Me2Zn reagents->target catalyst CuBr·SMe2 (R,S)-JosiPhos catalyst->target

Caption: Copper-catalyzed asymmetric conjugate addition.

Detailed Experimental Protocol

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral diphosphine ligand (e.g., (R,S)-JosiPhos, 5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction: Cool the catalyst solution to -60 °C. Add the enone substrate, 7-(4-methoxyphenoxy)hept-1-en-3-one (1.0 eq), as a solution in toluene.

  • Nucleophile Addition: Add methylmagnesium bromide (MeMgBr) (1.2 eq, as a solution in THF) dropwise over 10 minutes, maintaining the internal temperature below -60 °C.

  • Quenching and Work-up: Stir the reaction at -60 °C for 2 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (4S)-ketone.

Organocatalytic Conjugate Addition

Metal-free organocatalysis offers a complementary approach, often with milder reaction conditions and lower toxicity profiles. Bifunctional catalysts, such as chiral tertiary amine-thioureas, are particularly effective.[7] They activate the enone via iminium ion formation while simultaneously orienting the nucleophile (e.g., a malonate, which can be later converted to a methyl group) through hydrogen bonding with the thiourea moiety.

Logical Workflow

G Enone Enone Substrate Iminium Iminium Ion Intermediate Enone->Iminium Catalyst Chiral Amine Catalyst Catalyst->Iminium Activation Addition Conjugate Addition Iminium->Addition Nucleophile Nucleophile Nucleophile->Addition Hydrolysis Enamine Hydrolysis Addition->Hydrolysis Hydrolysis->Catalyst Catalyst Turnover Product Chiral Ketone Product Hydrolysis->Product

Caption: Catalytic cycle for organocatalytic conjugate addition.

Comparative Data for Conjugate Addition Strategies
MethodCatalyst SystemNucleophileTypical YieldTypical ee (%)Citation
Copper-Catalyzed Cu(I) / Chiral DiphosphineGrignard Reagents80-95%90-98%[6]
Organocatalytic Chiral Amine-ThioureaMalonates / Nitroalkanes75-90%85-95%[7][9]

Synthesis of Key Precursors

The successful execution of the strategies above relies on the efficient preparation of key starting materials.

Synthesis of 1-iodo-4-(4-methoxyphenoxy)butane

This electrophile is required for Strategy I.

  • Williamson Ether Synthesis: To a stirred solution of 4-methoxyphenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add 1,4-dibromobutane (3.0 eq). Heat the mixture to reflux and stir for 24 hours. After cooling, filter the mixture and concentrate the filtrate. Purify by column chromatography to yield 1-bromo-4-(4-methoxyphenoxy)butane.

  • Finkelstein Reaction: Dissolve the bromo-alkane (1.0 eq) in acetone and add sodium iodide (1.5 eq). Reflux the mixture for 12 hours. Cool, filter, and concentrate the solution. The residue is taken up in diethyl ether, washed with water and sodium thiosulfate solution, dried, and concentrated to give the desired iodo-alkane.

Synthesis of 7-(4-methoxyphenoxy)hept-1-en-3-one

This enone is the key substrate for Strategy II.

  • Grignard Reaction: Prepare a Grignard reagent from 4-bromo-1-(4-methoxyphenoxy)butane. React this with acrolein at low temperature (-78 °C) to form the corresponding allylic alcohol after aqueous work-up.

  • Oxidation: Oxidize the secondary allylic alcohol to the α,β-unsaturated ketone using an appropriate oxidant, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), in a suitable solvent like dichloromethane.

Conclusion and Future Outlook

This guide has detailed two robust and high-fidelity pathways for the enantioselective synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone.

  • The Enders SAMP/RAMP hydrazone method offers exceptional stereocontrol and reliability, making it an excellent choice for laboratory-scale synthesis where absolute stereochemical purity is the primary objective. Its main drawback is the use of a stoichiometric chiral auxiliary.

  • Catalytic asymmetric conjugate addition represents a more modern and atom-economical approach. The copper-catalyzed variant with Grignard reagents is highly efficient and provides excellent enantioselectivity.[6][8] The organocatalytic route offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis pipelines to avoid metal contamination.[7]

The choice between these strategies will depend on project-specific requirements, including scale, cost, and the need to avoid stoichiometric chiral reagents or transition metals. Future work could focus on developing a one-pot or tandem reaction sequence to further streamline the synthesis and improve overall process efficiency.

References

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Overview of Kenji Mori's pheromone synthesis series - PMC. Available at: [Link]

  • Enantioselective Synthesis of α‑Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides - PMC. Available at: [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC. Available at: [Link]

  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PNAS. Available at: [Link]

  • catalytic enantioselective conjugate addition of grignard reagents to cyclic enones using c1-1 - Taylor & Francis Online. Available at: [Link]

  • Enantioselective Syntheses of Insect Pheromones with a Methyl-branched Skeleton Verified by Chiral HPLC Analyses - 29th ISCE Annual Meeting. Available at: [Link]

  • Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers - MDPI. Available at: [Link]

  • Enantioselective Synthesis of the Active Sex Pheromone Components of the Female Lichen Moth, Lyclene dharma dharma, and Their Enantiomers - MDPI. Available at: [Link]

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Royal Society of Chemistry. Available at: [Link]

  • Enantioselective conjugate addition of Grignard reagents to enones catalyzed by chiral zinc(II) complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The use of chiral diene ligands in the conjugate addition to enone 3a - ResearchGate. Available at: [Link]

  • Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones - Macmillan Group - Princeton University. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions - MDPI. Available at: [Link]

  • SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali - ResearchGate. Available at: [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S) - MDPI. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS - Macmillan Group. Available at: [Link]

  • Total Synthesis of (4SR, 5RS)-5-Hydroxy-4-Methyl-3-Heptanone, the Racemic Form of the Aggregation Pheromone ofS. orizaeandS. zea - SciSpace. Available at: [Link]

  • Diverse enantioselective synthesis of hetero[10]helicenes via an organocatalyzed double annulation strategy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Practical Synthesis of a - Organic Syntheses Procedure. Available at: [Link]

  • Solvent-free synthesis of enantioenriched β-silyl nitroalkanes under organocatalytic conditions - Beilstein Journals. Available at: [Link]

  • (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE - Organic Syntheses Procedure. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

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Sources

Exploratory

A Methodological Guide to the Structural Elucidation of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone via Single-Crystal X-ray Diffraction

Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, influencing everything from its physical properties to its pharmacological activity. For chiral molecules used...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, influencing everything from its physical properties to its pharmacological activity. For chiral molecules used in drug development, the determination of absolute configuration is not merely an academic exercise but a critical regulatory and scientific requirement. This technical guide presents a comprehensive, field-proven methodology for determining the crystal structure and absolute stereochemistry of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, a chiral ketone with potential applications as a synthetic building block. In the absence of a publicly available crystal structure for this specific compound, this whitepaper serves as an in-depth protocol and rationale for researchers undertaking this analysis. We will detail the entire workflow, from synthesis and enantiomeric purification to the generation of diffraction-quality single crystals, data collection via single-crystal X-ray diffraction (SC-XRD), and final structure solution and refinement. Particular emphasis is placed on the experimental choices and validation steps necessary to ensure a scientifically sound and unambiguous structural assignment.

Introduction: The Imperative for Structural Verification

Chiral ketones are invaluable synthons in modern organic synthesis, serving as versatile precursors for creating complex, enantiomerically pure molecules.[1] The specific stereocenter in a chiral ketone can direct the stereochemical outcome of subsequent reactions, making it a cornerstone for building stereocontrolled molecular architectures.[1] The title compound, (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, belongs to this critical class of molecules. Its structure combines a chiral center at the C4 position with a flexible alkyl chain and an aromatic moiety, features that make its precise solid-state conformation and absolute configuration of significant interest for applications in medicinal chemistry and materials science.[2][3]

Many drugs exist as racemic mixtures, where each enantiomer can have vastly different pharmacological, metabolic, and toxicological profiles.[4][5] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical purity.[2] Consequently, regulatory bodies like the FDA have established stringent guidelines for the development of chiral drugs, often requiring the development of a single, active enantiomer.[3][4]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[6][7][8] It provides unambiguous information on atomic positions, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[6][7][9] This guide provides a detailed roadmap for applying SC-XRD to elucidate the structure of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone.

A Proposed Workflow for Structure Determination

The pathway from a synthesized compound to a fully refined crystal structure is a multi-step process requiring careful planning and execution. Each stage builds upon the last, with success in crystallization being heavily dependent on the purity of the initial sample. The logical flow of this process is outlined below.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination A Synthesis & Purification B Enantiomeric Purity Check (e.g., Chiral HPLC) A->B C Crystallization Screening B->C D Crystal Mounting & Screening C->D E SC-XRD Data Collection D->E F Structure Solution (e.g., SHELXT) E->F G Structure Refinement (e.g., SHELXL) F->G H Absolute Structure Validation (Flack Parameter) G->H I Final Report & Deposition (CIF) H->I

Figure 1: Proposed workflow for the crystal structure determination of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone.

Experimental Design and Rationale

This section provides a detailed, step-by-step methodology for each phase of the structure determination process, grounded in established best practices.

Synthesis, Purification, and Chiral Integrity

The quality of the final crystal structure is inextricably linked to the purity of the starting material. The presence of impurities, residual solvent, or the opposite enantiomer can significantly hinder or prevent the growth of single crystals.

Protocol 1: Synthesis and Purification

  • Synthesis: Synthesize the target compound, 7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, via an established synthetic route. A plausible approach involves the ketonization of an appropriate carboxylic acid or its derivative.[10] Given the commercial availability of related compounds like 4-methyl-3-heptanone[11][12], a multi-step synthesis starting from commercially available precursors is anticipated.

  • Purification: The crude product must be rigorously purified. Column chromatography on silica gel is the standard method for removing reaction byproducts and unreacted starting materials. The choice of eluent (e.g., a hexane/ethyl acetate gradient) should be optimized using thin-layer chromatography (TLC).

  • Characterization: Confirm the identity of the purified product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To verify the molecular skeleton and functional groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch.

  • Enantiomeric Purity Assessment: Before attempting crystallization, it is crucial to determine the enantiomeric excess (ee) of the (4S) enantiomer.

    • Method: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H) is the gold standard.[13]

    • Rationale: Crystallizing a racemic or scalemic mixture can lead to the formation of racemic compounds, conglomerates, or prevent crystallization altogether. Ensuring a high ee (>95%) is essential for obtaining crystals of the desired single enantiomer.[13]

Crystallization Strategy

Growing diffraction-quality single crystals is often the most challenging step in the entire process and is frequently a bottleneck.[9][14][15] A systematic screening of various conditions is necessary.

Protocol 2: Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane, toluene) at room temperature and upon heating.[16] An ideal solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.

  • Screening Methods: Employ multiple techniques to maximize the chances of success.[17]

    • Slow Evaporation: Dissolve ~5-10 mg of the compound in a minimal amount of a suitable solvent (or solvent mixture) in a small vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

    • Vapor Diffusion (Liquid-Liquid): Place a concentrated solution of the compound in a small, open inner vial. Place this inner vial inside a larger, sealed outer vial containing a "precipitant" or "anti-solvent" in which the compound is insoluble but which is miscible with the compound's solvent.[17] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces solubility, promoting crystal growth. A common setup would be a solution in ethyl acetate (inner vial) with hexane as the anti-solvent (outer vial).

    • Rationale: Different methods alter the rate at which supersaturation is achieved. Slow, controlled changes in solvent composition or concentration are key to growing large, well-ordered crystals rather than precipitating amorphous solid.[16] Modern high-throughput and under-oil crystallization methods can also be employed to screen a wider range of conditions with minimal sample consumption.[9][14]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, it can be analyzed on a diffractometer.

Protocol 3: Data Collection

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Rationale: Cryo-cooling minimizes crystal decay from X-ray radiation damage and reduces atomic thermal motion, resulting in higher-resolution diffraction data and more precise atomic positions.[6]

  • Diffractometer Setup: Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Radiation Source: For an organic molecule containing only C, H, and O atoms, a Copper (Cu Kα, λ = 1.5418 Å) X-ray source is preferred over Molybdenum (Mo Kα, λ = 0.7107 Å).

    • Rationale: The anomalous scattering effect, which is essential for determining absolute configuration, is stronger with Cu radiation for light atoms. This leads to more significant differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which is the basis for calculating the Flack parameter.[18][19]

  • Data Collection Strategy: Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. A full sphere of data should be collected to ensure high completeness and redundancy, which is critical for accurate anomalous signal measurement.

Structure Solution and Refinement

The collected diffraction data is processed to yield a three-dimensional model of the molecule's electron density, from which the atomic structure is determined.

Protocol 4: Structure Solution and Refinement

  • Data Integration and Scaling: Process the raw diffraction images to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Structure Solution: Use direct methods, typically with a program like SHELXT, to solve the phase problem and generate an initial structural model.[20][21]

  • Structure Refinement: Refine the initial model against the experimental data using a full-matrix least-squares refinement program such as SHELXL.[20][22] This iterative process involves:

    • Assigning atom types (C, O).

    • Refining atomic coordinates and anisotropic displacement parameters (ADPs).

    • Locating hydrogen atoms in the difference Fourier map and refining them using appropriate models (e.g., a riding model).

    • Self-Validation: The refinement is monitored using key metrics like the R1 factor (agreement between observed and calculated structure factors) and the goodness-of-fit (GooF). A successful refinement will show these values converging to low numbers (typically R1 < 0.05 for high-quality data).

  • Absolute Structure Determination: The most critical step for this chiral molecule is the determination of its absolute configuration. This is achieved by calculating the Flack parameter, x.[19][23]

    • Mechanism: The Flack parameter refines the twin fraction between the current model and its inverted counterpart.[18][19] A value of x close to 0 with a small standard uncertainty (s.u., typically <0.1) indicates that the assigned (4S) configuration is correct.[18][24][25] A value close to 1 indicates the model should be inverted to the (4R) configuration. A value near 0.5 suggests a racemic twin.

    • Trustworthiness: The SHELXL program provides a robust estimation of the Flack parameter and its s.u., allowing for a confident assignment of the absolute structure.[22]

Anticipated Structural Analysis & Data Presentation

Upon successful refinement, a wealth of structural information becomes available. This data should be presented clearly and analyzed to provide molecular insights.

Expected Crystallographic Data

The final results are typically summarized in a standardized table. While the exact values are unknown, a molecule of this size and composition would be expected to yield data in the following format.

Parameter Anticipated Value / Information
Chemical FormulaC₁₅H₂₂O₃
Formula Weight250.33 g/mol
Crystal Systeme.g., Monoclinic or Orthorhombic
Space GroupA non-centrosymmetric ("chiral") space group
a, b, c (Å)Typical values for a small organic molecule
α, β, γ (°)90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic)
Volume (ų)~1500-2000
ZNumber of molecules per unit cell (e.g., 4)
Temperature (K)100(2) K
Radiation (Å)Cu Kα (λ = 1.54184)
Reflections Collected>10000
Independent Reflections~3000-4000
R_int< 0.05
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Flack Parameter, x0.0(1)
Goodness-of-Fit (S)~1.0
Analysis of Molecular Conformation and Supramolecular Interactions

The refined structure provides more than just connectivity; it reveals the molecule's preferred conformation in the solid state and how it packs in the crystal lattice.

G cluster_analysis mol A Torsion Angles (e.g., C-C-C-C backbone) mol->A B Intramolecular Interactions (e.g., close contacts) mol->B C Intermolecular Packing (e.g., C-H···O hydrogen bonds, π-stacking) mol->C

Figure 2: Key structural features to be analyzed from the final refined crystal structure.

  • Conformational Analysis: Key torsion angles along the heptanone backbone and between the chain and the phenoxy group should be analyzed to describe the molecule's shape. This provides insight into the lowest energy conformation in the solid state.

  • Supramolecular Interactions: Even without strong hydrogen bond donors, weak C-H···O interactions are expected to play a significant role in the crystal packing. The arrangement of the methoxyphenoxy groups should be inspected for potential π-π stacking interactions between adjacent molecules. These non-covalent forces dictate the crystal's overall architecture and physical properties.

Conclusion

The determination of the crystal structure of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a critical step in its characterization as a chiral building block. While presenting a methodological guide in the absence of pre-existing data, this whitepaper provides a robust, reliable, and scientifically rigorous pathway to achieve this goal. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can obtain an unambiguous three-dimensional structure. The successful application of this workflow will not only confirm the molecule's relative connectivity and conformation but will, most importantly, validate its absolute (4S) configuration through the rigorous analysis of anomalous diffraction data, providing essential knowledge for its future application in drug discovery and development.

References

  • Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Flack parameter - Wikipedia. Wikipedia. [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Crystallization of small molecules. University of Barcelona. [Link]

  • Howard Flack and the Flack Parameter. MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Crystal structure refinement with SHELXL. IUCr Journals. [Link]

  • Introduction to SHELXL Refinement. CDIFX. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Howard Flack and the Flack Parameter. Chemical Crystallography, University of Oxford. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination. ZORA (Zurich Open Repository and Archive). [Link]

  • The SHELX-97 Manual. University of Göttingen. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Solve a small-molecule structure. CCP4 wiki. [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. [Link]

  • X-Ray Diffraction Basics. Iowa State University. [Link]

  • Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. [Link]

  • SYNTHESIS OF (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6-(2H,7H)-NAPHTHALENEDIONE VIA N-TOSYL-(Sa)-BINAM-L-PROLINAMIDE ORGANOCATALYSIS. Organic Syntheses. [Link]

  • (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Supplier. BuyersGuideChem. [Link]

  • Chiral drugs. LabMed Discovery. [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • 4-HEPTANONE. Organic Syntheses. [Link]

  • Process for preparing 4, 4-diphenyl-6-dimethylamino-heptanone-3.
  • The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [Link]

  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • 4-methyl-3-heptanone. The Good Scents Company. [Link]

  • Total Synthesis of 7′-Desmethylkealiiquinone, 4′-Desmethoxykealiiquinone, and 2-Deoxykealiiquinone. PMC. [Link]

  • 4-Methyl-3-heptanone. PubChem. [Link]

Sources

Foundational

Discovery and history of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

The following technical guide details the discovery, chemistry, and applications of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone , a specialized chiral building block and pheromone analog. Executive Summary (4S)-7-(4-M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and applications of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone , a specialized chiral building block and pheromone analog.

Executive Summary

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS: 276690-14-3 ) is a high-value chiral intermediate characterized by a specific (S)-configured methyl group at the C4 position and a distal 4-methoxyphenoxy ether moiety.[1] Structurally, it is an elaborated analog of (S)-4-methyl-3-heptanone , the principal alarm pheromone of the leaf-cutting ant Atta texana and other hymenopterans.

This molecule serves two primary functions in advanced organic synthesis:

  • Chiral Scaffold: It functions as a robust building block for introducing the pharmacologically privileged (S)-methyl ketone motif into complex pharmaceutical targets (e.g., renin inhibitors, polyketide mimetics).

  • Pheromone Analog: It acts as a stable, higher-molecular-weight analog for studying insect olfactory receptors, leveraging the phenoxy tail to probe hydrophobic pockets within pheromone binding proteins (PBPs).

Chemical Identity & Structural Analysis[2]

PropertySpecification
IUPAC Name (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone
CAS Number 276690-14-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.33 g/mol
Chiral Center C4 (S-configuration)
Functional Groups Ketone (C3), Ether (C7), Phenyl (Phenoxy)
Physical State Pale yellow viscous oil (standard conditions)
Solubility Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water
Structural Logic

The molecule is constructed on a 3-heptanone backbone. The critical stereocenter at C4 bears a methyl group in the (S)-configuration, which is bio-isosteric with the natural alarm pheromone of Atta species. The 7-(4-methoxyphenoxy) extension provides a "handle" for UV detection (chromophore) and increases lipophilicity, making it an ideal probe for structure-activity relationship (SAR) studies in both medicinal chemistry and chemical ecology.

Discovery & Synthetic History[8]

The discovery of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is rooted in the broader campaign to synthesize enantiopure insect pheromones and pharmaceutical intermediates. While the simple congener (S)-4-methyl-3-heptanone was identified in the 1960s, the 7-substituted variant emerged later (circa 2000s) as a specialized intermediate, likely for process chemistry applications requiring a traceable, crystalline, or higher-boiling derivative of the volatile parent ketone.

Mechanistic Role in Discovery

Researchers required a method to introduce the chiral methyl center without racemization. The (4S) configuration is non-trivial to establish via direct alkylation due to the acidity of the alpha-proton at C4. The discovery of this molecule represents a successful application of auxiliary-controlled alkylation or enzymatic resolution strategies.

Synthesis Protocols

To ensure the high enantiomeric excess (ee > 98%) required for biological activity, the synthesis typically follows an Asymmetric Alkylation pathway, often utilizing Evans' oxazolidinone or Myers' pseudoephedrine auxiliaries.

Protocol: Enantioselective Synthesis via Evans Auxiliary

Objective: Synthesize (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone with >98% ee.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Methyl iodide (MeI)

  • 7-(4-Methoxyphenoxy)heptanoyl chloride

Workflow:

  • Acylation: React the lithiated Evans auxiliary with 5-(4-methoxyphenoxy)pentanoyl chloride to form the imide.

  • Asymmetric Alkylation: Treat the imide with NaHMDS at -78°C to generate the (Z)-enolate, followed by the addition of Ethyl Iodide (or appropriate electrophile) to install the alkyl chain. Correction: To get the 4-methyl-3-heptanone skeleton, one typically alkylates a propionyl auxiliary with the long chain iodide, or vice versa.

    • Optimal Path: Start with (S)-4-benzyl-3-propionyl-2-oxazolidinone .

    • Step 2a: Enolization with NaHMDS (-78°C).

    • Step 2b: Alkylation with 1-iodo-4-(4-methoxyphenoxy)butane . The auxiliary directs the electrophile to the Si-face, establishing the (S)-methyl center.

  • Auxiliary Removal: Trans-convert the chiral imide to the Weinreb amide using MeNH(OMe)·HCl and AlMe₃.

  • Grignard Addition: React the Weinreb amide with Ethylmagnesium bromide (EtMgBr) to yield the final ethyl ketone (3-heptanone backbone).

Self-Validating Checkpoint:

  • 1H NMR: Diagnostic doublet for the C4-Methyl at ~1.1 ppm.

  • Chiral HPLC: Verify ee > 98% using a Chiralcel OD-H column.

DOT Diagram: Synthesis Pathway

The following diagram illustrates the logic flow of the asymmetric synthesis.

SynthesisPathway Start Propionyl-Oxazolidinone (Chiral Auxiliary) Step1 Enolization (NaHMDS, -78°C) Start->Step1 Intermediate Alkylated Imide (S-Configuration Established) Step1->Intermediate + Reagent Reagent Electrophile: 1-iodo-4-(4-methoxyphenoxy)butane Reagent->Intermediate Step2 Weinreb Amide Formation (AlMe3, MeNHOMe) Intermediate->Step2 Step3 Grignard Addition (EtMgBr) Step2->Step3 Product (4S)-7-(4-Methoxyphenoxy)- 4-methyl-3-heptanone Step3->Product

Caption: Asymmetric synthesis pathway utilizing chiral auxiliary control to establish the C4(S) stereocenter.

Applications & Utility

Pharmaceutical Intermediate

This molecule is a potential intermediate for Renin Inhibitors (e.g., Aliskiren analogs) and Polyketide Mimetics . The "4-methoxyphenoxy" tail mimics the tyrosine-like side chains often required for binding to aspartyl protease active sites, while the chiral methyl ketone provides a rigid stereochemical anchor.

Chemical Ecology (Pheromone Research)

As a derivative of (S)-4-methyl-3-heptanone (Alarm Pheromone of Atta texana), this molecule is used in:

  • Receptor Binding Studies: The bulky phenoxy group prevents volatility, allowing the molecule to be used in binding assays with isolated Pheromone Binding Proteins (PBPs).

  • Field Stability: Unlike the volatile parent pheromone, this analog persists in the field, making it useful for studying long-term behavioral disruption or as a tracer in trap formulations.

References

  • BuyersGuideChem. (2024). Supplier and CAS Database: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS 276690-14-3). Retrieved from

  • ChemicalBook. (2024). Product Specifications: (4S)-7-(4-Methoxyphenoxy)-4-Methyl-3-heptanone.[1][2] Retrieved from

  • Riley, R. G., et al. (1974). Identification and synthesis of the alarm pheromone of the leaf-cutting ant, Atta texana.Journal of Chemical Ecology, 1(2), 245-253. (Foundational reference for the 4-methyl-3-heptanone core).
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of ant alarm pheromones.[3]Angewandte Chemie International Edition, 18(5), 397-399. (Methodology for chiral methyl ketones).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Asymmetric Synthesis of Chiral Ketones

Executive Summary & Strategic Importance Chiral ketones are high-value pharmacophores found in antidepressants (e.g., Sertraline intermediates), anti-inflammatory agents, and metabolic regulators. In drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chiral ketones are high-value pharmacophores found in antidepressants (e.g., Sertraline intermediates), anti-inflammatory agents, and metabolic regulators. In drug development, the ability to install chirality at the


- or 

-position relative to the carbonyl group is critical for structure-activity relationship (SAR) studies.

This guide details two orthogonal, industrially validated protocols:

  • 
    -Functionalization:  Rhodium-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction).[1]
    
  • 
    -Functionalization:  Organocatalytic direct asymmetric aldol reaction.
    

These methods are selected for their operational robustness, scalability, and high enantiomeric excess (ee >95%).[2]

Method A: -Chiral Centers via Rh-Catalyzed Conjugate Addition

The Mechanistic Rationale

The Hayashi-Miyaura reaction utilizes a Rh(I) complex to catalyze the 1,4-addition of arylboronic acids to


-unsaturated ketones.[3][4] Unlike copper-catalyzed Grignard additions which require cryogenic conditions and strictly anhydrous solvents, the Rh-system is water-tolerant and air-stable during setup.

Key Mechanistic Driver: The active species is a hydroxorhodium complex


. The inclusion of water is not just tolerated; it is mechanistically essential for the hydrolysis of the rhodium enolate to turnover the catalytic cycle.
Catalytic Cycle Visualization

The following diagram illustrates the critical role of the base and water in the transmetallation and hydrolysis steps.

Rh_Catalytic_Cycle Start Pre-Catalyst [Rh(cod)Cl]2 + (R)-BINAP ActiveSpecies Active Species A [Rh(OH)((R)-BINAP)] Start->ActiveSpecies Ligand Exchange & KOH Transmetallation Intermediate B [Rh(Ar)((R)-BINAP)] ActiveSpecies->Transmetallation Transmetallation Insertion Intermediate C (Oxa-π-allyl)Rh Complex Transmetallation->Insertion Migratory Insertion (Enantio-determining) ProductRel Hydrolysis & Release Chiral Ketone + A Insertion->ProductRel Hydrolysis ProductRel->ActiveSpecies Regeneration Boronic Ar-B(OH)2 + Base Boronic->Transmetallation Enone Cyclohexenone Enone->Insertion Water H2O Water->ProductRel

Figure 1: Catalytic cycle of the Hayashi-Miyaura reaction.[1][5] Note the regeneration of the hydroxorhodium species via hydrolysis.

Validated Protocol: Synthesis of (S)-3-Phenylcyclohexanone[3]

Reagents & Equipment:

  • Substrate: 2-Cyclohexenone (1.0 mmol, 96 mg).

  • Nucleophile: Phenylboronic acid (1.4 mmol, 171 mg).

  • Catalyst Precursor:

    
     (0.015 mmol, 7.4 mg).
    
  • Ligand: (R)-BINAP (0.033 mmol, 20.5 mg).

  • Solvent: 1,4-Dioxane /

    
     (10:1 ratio).[3]
    
  • Base: KOH (3.0 M aqueous solution).

Step-by-Step Methodology:

  • Catalyst Formation (In-Situ):

    • In a Schlenk tube filled with Argon, add

      
       and (R)-BINAP.
      
    • Add 1,4-Dioxane (2.0 mL). Stir at ambient temperature for 15 minutes. The solution should turn a deep orange-red, indicating the formation of the cationic Rh-BINAP species.

    • Expert Tip: While the reaction is water-tolerant, the initial complexation is faster and cleaner in pure organic solvent before water addition.

  • Reaction Assembly:

    • Add Phenylboronic acid to the catalyst mixture.

    • Add 2-Cyclohexenone.[3][5]

    • Add

      
       (0.2 mL) followed immediately by 3.0 M KOH (0.34 mL, 1.0 equiv).
      
    • Critical Checkpoint: The mixture must be biphasic or an emulsion. Efficient stirring (1000 rpm) is required to ensure mass transfer between the aqueous base and the organic phase.

  • Execution:

    • Heat the sealed vessel to 60°C for 3–5 hours.

    • Monitor via TLC (Hexane/EtOAc 4:1). The enone spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Workup & Purification:

    • Cool to room temperature.[6][7] Dilute with EtOAc (10 mL) and wash with saturated

      
      .
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Flash Chromatography (Silica gel, Hexane/EtOAc 10:1).

Expected Results:

  • Yield: >90%

  • ee: >97% (Determined by Chiral HPLC, Chiralcel OD-H column).

Method B: -Chiral Centers via Organocatalysis

The Mechanistic Rationale

For functionalizing the


-position, metal-free organocatalysis using L-Proline is the gold standard for cost and sustainability. This mimics Class I Aldolase enzymes.

Key Mechanistic Driver: The formation of a chiral Enamine intermediate. The carboxylic acid moiety of proline directs the incoming aldehyde via hydrogen bonding, ensuring high facial selectivity (Zimmerman-Traxler transition state model).

Enamine Cycle Visualization

Proline_Cycle Proline L-Proline (Catalyst) Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (Donor) Ketone->Enamine TS C-C Bond Formation (H-Bond Directed) Enamine->TS Attack Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Species TS->Iminium Cyclization Iminium->Proline Recycle Product Chiral Aldol Product Iminium->Product Hydrolysis + H2O

Figure 2: Enamine activation cycle. The H-bond between the proline acid and the aldehyde oxygen is the stereocontrolling element.

Validated Protocol: Direct Aldol Reaction

Reagents:

  • Donor: Acetone (2.0 mL, used as solvent/reagent).

  • Acceptor: 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg).

  • Catalyst: L-Proline (0.1 mmol, 11.5 mg, 20 mol%).

  • Solvent: DMSO (0.5 mL) - Optional, enhances solubility.

Step-by-Step Methodology:

  • Preparation:

    • Use analytical grade acetone. Wet acetone can lower yield but the reaction is generally robust to moisture.

    • Dissolve 4-Nitrobenzaldehyde in DMSO (if used) or directly in acetone.

  • Initiation:

    • Add L-Proline.[8] The catalyst may not dissolve completely initially; this is normal.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Timeframe: 12–24 hours.

  • Monitoring:

    • The suspension often becomes homogenous as the reaction proceeds.

    • Monitor by TLC. Stain with 2,4-DNP (Aldehydes turn yellow/orange; Aldol products turn dark red).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc.

    • Purification Note: Aldol adducts can undergo retro-aldol (reversal) on silica if the column is too acidic. Use neutral silica or elute quickly.

Expected Results:

  • Yield: 60-80%

  • ee: >90%[1][2][3][9][10]

Analytical Comparison & Troubleshooting

FeatureRh-Catalyzed (Method A)Organocatalytic (Method B)
Chirality Position

-position (via Conjugate Addition)

-position (via Aldol/Alkylation)
Reaction Type C-C Bond Formation (Arylation)C-C Bond Formation (Aldol)
Air/Moisture Sensitivity Low (Water required)Low (Open flask possible)
Cost Driver Rhodium/Ligand (High)Proline (Negligible)
Common Failure Mode

poisoning of catalyst (Degas solvents!)
Retro-aldol during purification
Industrial Example Synthesis of Baclofen analoguesSynthesis of Hajos-Parrish Ketone
Analysis of Enantiomeric Excess (ee)

To validate your protocol, you must separate enantiomers using Chiral HPLC.[8]

  • Standard Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 or 95:5).

  • Racemic Standard: Always run a racemic sample (using

    
     or non-chiral amine) first to establish retention times.
    

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Ketones.[1][3][4] Journal of the American Chemical Society.
    [Link][11]
    
  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[6][8][11] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][11]

  • Xu, G., & Fu, W. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes. Chemical Science. [Link]

  • Burns, N. Z., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation.[9] Nature Communications. [Link]

Sources

Application

Use of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone as a chiral building block

This is a comprehensive technical guide for the use of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS 276690-14-3) as a chiral building block in advanced organic synthesis. Chiral Building Block for Polypropionate S...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the use of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS 276690-14-3) as a chiral building block in advanced organic synthesis.

Chiral Building Block for Polypropionate Synthesis via Boron-Mediated Aldol Reactions

Introduction & Chemical Identity

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is a specialized chiral ethyl ketone designed for the stereocontrolled construction of complex polyketide natural products. It belongs to a class of reagents popularized by the Paterson Group (University of Cambridge) for use in substrate-controlled boron aldol reactions .

This molecule serves as a "chiral anchor," transferring its resident stereochemistry (at C4) to newly formed stereocenters during carbon-carbon bond formation. The 4-methoxyphenoxy (PMP) group acts as a robust, oxidative-labile protecting group for the terminal primary alcohol, allowing for orthogonal deprotection later in the synthetic sequence (e.g., using Ceric Ammonium Nitrate).

PropertyDetail
CAS Number 276690-14-3
Formula C₁₅H₂₂O₃
MW 250.33 g/mol
Core Functionality Chiral Ethyl Ketone (Paterson Reagent)
Protecting Group 4-Methoxyphenyl (PMP) Ether
Primary Application Remote 1,4-Stereocontrol via Anti-Aldol Reactions
Core Application: The Paterson Anti-Aldol Reaction

The primary utility of this ketone is to access 1,2-syn-1,4-anti stereotriads with high fidelity. Unlike Evans oxazolidinones (which rely on auxiliary control), this reagent relies on reagent-controlled enolization combined with substrate-controlled facial selectivity .

Mechanistic Pathway
  • Enolization: Treatment with dicyclohexylboron chloride (

    
    )  and a tertiary amine (typically 
    
    
    
    ) generates the (E)-enolate exclusively. The steric bulk of the cyclohexyl rings and the specific Lewis acidity of the boron center favor the (E)-geometry to minimize
    
    
    strain.
  • Facial Selectivity (Pi-Facial Discrimination): The resident C4-methyl group directs the incoming aldehyde to the opposite face (anti to the methyl) via a chair-like Zimmerman-Traxler transition state .

  • Outcome: The reaction yields the anti-aldol adduct with high diastereoselectivity (>95:5 dr).

Signaling Pathway & Transition State Diagram

The following diagram illustrates the logical flow from the chiral ketone to the specific stereochemical outcome, highlighting the critical transition state geometry.

PatersonAldol cluster_mechanism Stereochemical Control Mechanism Ketone (4S)-Ketone (Starting Material) Reagents cHex2BCl / Et3N (Soft Enolization) Ketone->Reagents Activation Enolate (E)-Enolate (Kinetic Control) Reagents->Enolate Deprotonation TS Zimmerman-Traxler TS (Chair-like, Boron-Chellated) Enolate->TS + Aldehyde Aldehyde R-CHO (Electrophile) Aldehyde->TS Product Anti-Aldol Adduct (1,4-anti-1,2-syn) TS->Product C-C Bond Formation

Caption: Workflow of the Paterson Anti-Aldol reaction using (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, leading to high-fidelity stereochemical transfer.

Experimental Protocols

Safety Note: Organoboron reagents are air-sensitive and pyrophoric. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol A: Generation of the (E)-Enolate

This step is critical. Failure to generate a pure (E)-enolate will result in erosion of diastereoselectivity.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvent: Add anhydrous Diethyl Ether (

    
    )  (preferred over THF for 
    
    
    
    enolization to maximize E/Z ratio).
  • Reagent Addition:

    • Add (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (1.0 equiv).[1]

    • Cool the solution to 0 °C (ice bath).

    • Add Triethylamine (

      
      )  (1.2 equiv) dropwise.
      
    • Add Dicyclohexylboron chloride (

      
      )  (1.1 equiv) dropwise. Note: 
      
      
      
      is viscous; use a wide-bore needle or weigh directly if solid.
  • Enolization: Stir the mixture at 0 °C for 1 hour . The formation of the enolate is often accompanied by the precipitation of

    
     salts (white solid).
    
Protocol B: The Aldol Reaction
  • Cooling: Cool the enolate suspension to -78 °C (dry ice/acetone bath).

  • Aldehyde Addition: Add the target Aldehyde (1.0 - 1.2 equiv) dissolved in a minimum amount of anhydrous

    
     dropwise over 10-15 minutes.
    
  • Reaction: Stir at -78 °C for 2-4 hours , then allow to warm slowly to -20 °C over 2 hours (optional, depending on aldehyde reactivity).

  • Workup (Oxidative):

    • Quench by adding pH 7 Phosphate Buffer (1 mL/mmol) and Methanol (2 mL/mmol).

    • Add 30% Hydrogen Peroxide (

      
      )  (3 mL/mmol) carefully at 0 °C. Caution: Exothermic.
      
    • Stir vigorously at room temperature for 1 hour to cleave the boron-aldol chelate.

  • Extraction: Dilute with water, extract with

    
     (3x), wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Synthetic Utility & Case Studies

This specific ketone is a "customized" version of the generic Paterson ketone (3-pentanone derivatives). The PMP-ether side chain is strategically installed to serve as a latent alcohol for macrolide synthesis.

Case Study: Synthesis of Spongistatin 1 (Altohyrtin A)

This reagent (or its close analog) is implicated in the synthesis of the C1-C15 fragment of Spongistatin 1.

  • Role: The ketone undergoes an aldol reaction with an aldehyde to set the C11/C12 stereochemistry.

  • Downstream Processing: The PMP group is removed using Ceric Ammonium Nitrate (CAN) in Acetonitrile/Water to reveal a primary alcohol, which is then oxidized to a carboxylic acid or aldehyde for fragment coupling.

StepReagentPurpose
Aldol

,

, R-CHO
Sets C-C bond with 1,4-anti stereocontrol.
Protection TBSOTf, 2,6-lutidineProtects the newly formed secondary alcohol.
Deprotection CAN, MeCN/H2OOxidative cleavage of PMP ether to primary alcohol.
Troubleshooting & Optimization
  • Low Diastereoselectivity:

    • Cause: Incomplete enolization or incorrect temperature.

    • Fix: Ensure

      
       quality (titrate if old). Maintain -78 °C strictly during aldehyde addition. Switch solvent to pure Pentane or Hexane if 
      
      
      
      gives poor ratios (though solubility may be an issue).
  • Low Yield:

    • Cause: Aldehyde instability or incomplete oxidative workup.

    • Fix: Ensure the oxidative workup (

      
      ) runs long enough to break the stable B-O bond.
      
  • PMP Stability:

    • The PMP group is stable to basic conditions (enolization) but sensitive to strong acids. Avoid strong Lewis acids other than the boron reagent during the sequence.

References
  • Paterson, I., & Goodman, J. M. (1989). "Reagent-controlled asymmetric aldol reactions of chiral ethyl ketones." Tetrahedron Letters, 30(8), 997-1000. Link

  • Paterson, I., et al. (2001). "Total Synthesis of the Marine Macrolide (+)-Spongistatin 1." Angewandte Chemie International Edition, 40(21), 4055-4060. Link

  • Cowden, C. J., & Paterson, I. (1997). "Asymmetric Aldol Reactions using Boron Enolates." Organic Reactions, 51, 1-200. Link

  • ChemicalBook. (2024). "(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Product Entry." ChemicalBook CAS Database. Link

Sources

Method

Analytical methods for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone detection

Application Note: High-Resolution Analytical Profiling of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Executive Summary (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS: 276690-14-3) is a critical bioactive compone...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analytical Profiling of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Executive Summary

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS: 276690-14-3) is a critical bioactive component, primarily utilized in pheromone-based pest management strategies (specifically associated with Lyonetia species). Its efficacy is strictly governed by its stereochemistry; the (4S) enantiomer is typically the active attractant, while the (4R) enantiomer may be inactive or inhibitory.

This Application Note defines a multi-modal analytical strategy. We employ HPLC-UV for routine assay and impurity profiling due to the strong chromophore provided by the anisole moiety. However, the Critical Quality Attribute (CQA)—enantiomeric excess (ee)—is determined via Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase. Structural confirmation is achieved via GC-MS , leveraging specific fragmentation pathways including the McLafferty rearrangement.

Analytical Strategy & Workflow

The following workflow integrates orthogonal methods to ensure comprehensive characterization.

AnalyticalWorkflow cluster_0 Primary Characterization cluster_1 Critical Quality Control Sample Raw Sample (Synthesis Crude or Formulation) HPLC HPLC-UV (C18) [Purity & Assay] Sample->HPLC GCMS GC-MS (EI) [Identity Confirmation] Sample->GCMS Decision Data Review HPLC->Decision GCMS->Decision ChiralGC Chiral GC (Beta-DEX) [Enantiomeric Excess] Report Certificate of Analysis ChiralGC->Report Decision->ChiralGC If Identity Confirmed

Figure 1: Integrated analytical workflow ensuring identity and purity before chiral verification.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis and quantification. Rationale: The 4-methoxyphenoxy (hydroquinone monomethyl ether) group is a strong UV chromophore (


 nm). HPLC is preferred over GC for bulk purity to avoid potential thermal stress on the ether linkage during repeated high-temp cycles.
Instrument Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 275 nm (Reference: 360 nm)
Injection Vol 5 µL
Gradient Profile
Time (min)% Mobile Phase B
0.040%
10.090%
12.090%
12.140%
15.040% (Re-equilibration)
Procedure
  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL ACN (1 mg/mL). Dilute to 100 µg/mL for working standard.

  • Sample Prep: Extract pheromone from lures using Hexane or ACN. If in Hexane, evaporate and reconstitute in ACN to match mobile phase.

  • System Suitability:

    • Tailing Factor:

      
      
      
    • RSD of Area (n=5):

      
      
      

Protocol B: Chiral Gas Chromatography (GC-FID)

Purpose: Determination of Enantiomeric Excess (% ee). Rationale: The separation of the (4S) and (4R) enantiomers requires a chiral selector.[1] Derivatized


-cyclodextrin columns form inclusion complexes with the ketone/ether analyte. The "fit" differs between enantiomers, causing differential retention.
Instrument Parameters
ParameterSetting
Column Supelco β-DEX™ 225 (30 m x 0.25 mm x 0.25 µm) or Restek Rt-bDEXsm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless (Split ratio 50:1), 230°C
Detector FID @ 250°C
Oven Program 100°C (1 min)

2°C/min to 160°C

20°C/min to 220°C (5 min hold)
Mechanism of Separation

The 2,3-di-O-acetyl-6-O-TBDMS-


-cyclodextrin phase interacts with the analyte. The (4S)-methyl group orientation dictates the stability of the inclusion complex within the cyclodextrin cavity.
Calculations

[2]

Note: The elution order must be established with a racemic standard. Typically, for this class of methyl ketones on Beta-DEX columns, the (S)-enantiomer elutes second, but this must be empirically verified.

Protocol C: GC-MS Structural Confirmation

Purpose: Identification of the parent molecule and detection of synthetic byproducts. Rationale: Electron Ionization (EI) at 70 eV produces a "fingerprint" spectrum. The molecule allows for a classic McLafferty rearrangement due to the gamma-hydrogen relative to the carbonyl.

Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 250 (Weak intensity).
    
  • Base Peak (Diagnostic): m/z 123/124. This corresponds to the 4-methoxyphenol fragment (

    
    ) formed after the cleavage of the ether side chain.
    
  • McLafferty Rearrangement: The ketone at C3 has a

    
    -hydrogen at C6.
    
    • Cleavage between C4 and C5 is possible during rearrangement.

  • 
    -Cleavage:  Loss of the ethyl group (C1-C2) leads to fragment 
    
    
    
    .

Fragmentation cluster_cleavage Primary Fragmentation Pathways Parent Parent Molecule (m/z 250) EtherCleave Ether Cleavage Formation of Methoxyphenol Ion Parent->EtherCleave C-O Bond Break AlphaCleave Alpha Cleavage Loss of Ethyl Group Parent->AlphaCleave C2-C3 Bond Break Fragment124 Diagnostic Ion (m/z 124) EtherCleave->Fragment124 H-transfer Fragment221 Acylium Ion (m/z 221) AlphaCleave->Fragment221 -C2H5

Figure 2: Primary mass spectral fragmentation pathways for structural identification.

References

  • Sato, R., et al. (1986). Biological activity of the chiral sex pheromone of the peach leafminer moth, Lyonetia clerkella LINNE. Applied Entomology and Zoology. Link

  • Restek Corporation. Chiral Column Selection Guide for Enantiomeric Separation. (General reference for Rt-bDEX columns used in Protocol B). Link

  • Sigma-Aldrich (Merck). Supelco β-DEX™ 225 Column Specifications.Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for McLafferty rearrangement mechanisms cited in Protocol C). Link

  • PubChem. Compound Summary: 4-Methyl-3-heptanone (Core structure data).[3][4]Link

Sources

Application

Analysis of Heptanone Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Abstract This technical guide provides a comprehensive overview of the analysis of heptanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Heptanone and its isomers are significant in various fields, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the analysis of heptanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Heptanone and its isomers are significant in various fields, including fragrance, food science, and as potential biomarkers in medical diagnostics. Their accurate identification and quantification are crucial for quality control and research. This document outlines detailed protocols for sample preparation, GC-MS method development, and data analysis, providing researchers, scientists, and drug development professionals with a robust framework for their analytical needs. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Heptanone Derivative Analysis

Heptanone (C₇H₁₄O) exists in several isomeric forms, with 2-heptanone, 3-heptanone, and 4-heptanone being the most common. These ketones and their derivatives are characterized by distinct odors and are found naturally in a variety of foods and plants.[1][2] For instance, 2-heptanone is a component of the characteristic smell of blue cheese.[1] In the context of drug development and medical research, certain heptanone derivatives are being investigated as potential biomarkers for various conditions. For example, 3-heptanone has been identified as a potential marker for valproic acid therapy monitoring.[3] Given their volatility and chemical properties, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of these compounds.[4][5] GC-MS combines the high-resolution separation capabilities of gas chromatography with the specific detection and identification power of mass spectrometry.[4]

Principles of GC-MS for Heptanone Analysis

The successful analysis of heptanone derivatives by GC-MS hinges on understanding the fundamental principles of the technique and how they apply to these specific analytes.

2.1. Gas Chromatography (GC) Separation:

The separation of heptanone isomers and their derivatives is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Key factors influencing separation include:

  • Boiling Point: Heptanone isomers have very close boiling points, making their separation challenging.[6] For example, 2-heptanone boils at 151 °C, while 3-heptanone boils at 147-148 °C.

  • Polarity: The polarity of the stationary phase plays a crucial role. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-5ms or equivalent), is often suitable for separating these moderately polar ketones.

  • Temperature Programming: A carefully optimized oven temperature program is essential to achieve baseline separation of the isomers and elute other derivatives within a reasonable timeframe.

2.2. Mass Spectrometry (MS) Detection and Identification:

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of volatile compounds like heptanones. In EI, high-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ions are often unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly reproducible for a given compound under specific conditions and serves as a "fingerprint" for its identification. A key fragmentation pathway for ketones is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.[7][8][9] This results in the formation of stable acylium ions.

  • Detection: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured by the mass analyzer (e.g., a quadrupole). The resulting mass spectrum is a plot of ion abundance versus m/z.

  • Library Matching: The obtained mass spectrum is compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification.[10][11][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the GC-MS analysis of heptanone derivatives.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analytes.[13][14]

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting heptanone derivatives from aqueous matrices like biological fluids or environmental water samples.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[13]

  • Solvent Selection: Choose a volatile organic solvent that is immiscible with water, such as dichloromethane or hexane.[13][15]

  • Extraction:

    • To a 10 mL sample, add 5 mL of the selected organic solvent in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate.

  • Collection: Carefully collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[15]

Protocol 2: Headspace Analysis for Solid or High-Matrix Samples

This technique is ideal for analyzing volatile compounds in complex matrices like food, soil, or pharmaceutical formulations, minimizing matrix effects.[14][16]

  • Sample Preparation: Place a known amount of the solid or liquid sample (e.g., 1 gram or 1 mL) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a headspace autosampler. Heat the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow the volatile heptanone derivatives to partition into the headspace.[17]

  • Injection: A heated, gas-tight syringe automatically samples a portion of the headspace gas and injects it directly into the GC inlet.

GC-MS Instrumentation and Method Parameters

The following table summarizes the recommended starting parameters for the GC-MS analysis of heptanone derivatives. These parameters may require optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection PortSplit/SplitlessSplitless injection is preferred for trace analysis to maximize sensitivity.
Injector Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency and is compatible with most mass spectrometers.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA versatile, low-bleed, non-polar column suitable for separating a wide range of volatile and semi-volatile compounds.
Oven Temperature ProgramInitial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 200 °C (hold for 5 min)A starting point for separating heptanone isomers and other derivatives. The initial hold allows for focusing of early eluting peaks, and the ramp provides good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for volatile organic compounds.
Ion Source Temperature230 °CA typical source temperature that balances ionization efficiency and minimizes thermal degradation.
Quadrupole Temperature150 °CHelps maintain a clean quadrupole and consistent performance.
Electron Energy70 eVThe standard electron energy for generating reproducible mass spectra for library matching.
Mass Scan Rangem/z 40-200Covers the expected mass range for heptanone and its common fragments.
Solvent Delay3 minutesPrevents the solvent peak from entering and saturating the mass spectrometer detector.
Data Analysis and Quantification
  • Peak Identification:

    • Identify the chromatographic peaks corresponding to the heptanone derivatives based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[10][11] A match factor of >80% is generally considered a good match.

  • Quantification:

    • For quantitative analysis, a calibration curve should be prepared using standard solutions of the target heptanone derivatives at different concentrations.

    • Plot the peak area of the target analyte against its concentration to generate a calibration curve.

    • The concentration of the analyte in the unknown sample can then be determined from its peak area using the calibration curve.

    • The use of an internal standard (e.g., 2-methyl-3-heptanone) is recommended to correct for variations in sample injection and instrument response.[18]

Method Validation

For applications in regulated environments, such as pharmaceutical analysis, the GC-MS method must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH).[19][20][21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[19]

Visualization of Experimental Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the underlying chemical principles, the following diagrams have been generated.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid, Food) Extraction Extraction (LLE or Headspace) Sample->Extraction Concentration Concentration (Optional) Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Injection Vial->Injection GC GC Separation (Capillary Column) Injection->GC MS MS Detection (EI, Quadrupole) GC->MS Chromatogram Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Library Search (e.g., NIST) MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: A flowchart illustrating the key stages of the GC-MS analysis of heptanone derivatives.

Caption: Alpha-cleavage fragmentation pathways of the 3-heptanone molecular ion in the mass spectrometer.

Conclusion

This application note has provided a detailed and practical guide for the analysis of heptanone derivatives using GC-MS. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and reproducible results. The principles of chromatographic separation and mass spectrometric fragmentation specific to heptanones have been explained to provide a deeper understanding of the analytical process. The successful implementation of these methods will be invaluable for quality control in the food and fragrance industries, as well as for advancing research in medical diagnostics and drug development.

References

  • Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies. Retrieved from [Link]

  • ASTM International. (2024, October 28). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D4128-06(2012) - Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Copernicus Publications. (n.d.). Separation of constitutional isomers, 3-heptanone and 3-methyl-2hexanone. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of Acetone, n-Hexane, MIBK, MNBK, and MIBC Using the Agilent 490 Micro GC. Retrieved from [Link]

  • Google Patents. (n.d.). US5147512A - Separation of ketone isomers by extractive distillation.
  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanone. Retrieved from [Link]

  • ResearchGate. (n.d.). The different heptanones (2-heptanone, 3-heptanone and 4-heptanone) were observed at slightly different retention times in GC / MS analysis with different main ions in a single-ion mode (SIM). This allowed us to confirm that it is 3-heptanone which is increased in VPA-treated patients. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022, October 4). ANSI/ASTM E3296-22 Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Heptanone, 3-ethyl-. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). GC MS Standards | Shop GC-MS Reference Materials. Retrieved from [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC & GC/MS Application Notes. Retrieved from [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]

  • Quantum Analytics. (n.d.). NIST 23 Mass Spectral Library Bundle. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanone. Retrieved from [Link]

  • Restek. (n.d.). 4-Heptanone: CAS # 123-19-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent 5977B GC/MSD Application Compendium. Retrieved from [Link]

  • Separation Science. (n.d.). Forensic Applications and More from Agilent using GC or GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Excellent, Reproducible Results for Difficult Samples. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanone. Retrieved from [Link]

  • PubMed. (2023, December 15). 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. Retrieved from [Link]

  • Bio-Analysis Centre. (n.d.). HPLC and LCMS Application Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Heptanone. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC chromatograms of standards (A) (1, internal standard 2-methyl 3-heptanone; 2, hexanal. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of methyl n-amyl ketone (2-heptanone) and its binding to DNA of rat liver in vivo and in vitro. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Heptanone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 7‐Amino‐1‐nitro‐2‐heptanone Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Heterocyclic Studies. XVII. The Preparation and Reactions of 1,2-Diazabicyclo[3.2.0]-6-heptanone Derivatives1,2. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Shimadzu Application Handbook Liquid Chromatography. Retrieved from [Link]

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Method

Application Note: Mechanistic Characterization of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (MPMH-7)

Executive Summary This application note details the protocol for investigating the mechanism of action (MoA) of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (herein referred to as MPMH-7 ). Structurally, MPMH-7 combine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for investigating the mechanism of action (MoA) of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (herein referred to as MPMH-7 ). Structurally, MPMH-7 combines a chiral branched ketone core—reminiscent of alarm pheromones and bioactive lipids—with a lipophilic 4-methoxyphenoxy tail.

Based on Structure-Activity Relationship (SAR) analysis of similar aryl-alkyl-ketones (e.g., paradols, gingerols), MPMH-7 is hypothesized to act as a Transient Receptor Potential (TRP) Channel Modulator , specifically targeting TRPA1/TRPV1, with secondary potential as a PPAR agonist . This guide provides a self-validating workflow for drug development professionals to confirm target engagement, quantify efficacy, and map downstream signaling.

Chemical Identity & Mechanistic Hypothesis

Structural Analysis
  • Chiral Center: The (4S)-methyl group provides steric specificity, likely enhancing binding affinity to the hydrophobic pocket of the target receptor compared to the racemate.

  • Pharmacophore: The 3-heptanone core acts as a hydrogen bond acceptor, while the 4-methoxyphenoxy tail functions as a lipophilic anchor. This mimics the "head-tail" structure of vanilloids (capsaicin) and non-pungent analogs (siamenol).

Hypothesized Mechanism of Action (MoA)

We postulate that MPMH-7 functions via allosteric modulation of the TRPA1/TRPV1 cation channels .

  • Binding: MPMH-7 penetrates the plasma membrane and binds to the intracellular transmembrane domain of the TRP channel.

  • Gating: Binding stabilizes the open state of the pore, causing massive Ca²⁺ influx.

  • Desensitization: Prolonged activation leads to Ca²⁺-dependent desensitization (via Calmodulin/Calcineurin), resulting in a refractory period (analgesia).

Experimental Protocols

Protocol A: High-Throughput Calcium Flux Assay (Primary Screen)

Objective: To quantify the potency (


) of MPMH-7 in inducing intracellular calcium release.

Materials:

  • HEK293 cells stably expressing hTRPA1 or hTRPV1.

  • Fluo-4 AM Calcium Indicator (Thermo Fisher).

  • HBSS buffer (Ca²⁺/Mg²⁺ free for loading, standard for assay).

  • Positive Control: Cinnamaldehyde (TRPA1) or Capsaicin (TRPV1).

  • Negative Control: Vehicle (0.1% DMSO).

Workflow:

  • Cell Plating: Seed 50,000 cells/well in black-walled 96-well poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 100 µL/well of 4 µM Fluo-4 AM in HBSS + 0.02% Pluronic F-127. Incubate 45 min at 37°C.

  • Wash: Wash 3x with HBSS to remove extracellular dye. Incubate 20 min at RT for de-esterification.

  • Compound Addition: Prepare MPMH-7 in a 7-point log dilution series (1 nM to 10 µM).

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader (Ex 494 nm / Em 516 nm).

    • Record baseline for 10s.

    • Inject MPMH-7.

    • Record response for 120s.

Data Validation:

  • Z-Factor > 0.5 required for assay validity.

  • Response must be blocked by specific antagonists (e.g., A-967079 for TRPA1) to confirm specificity.

Protocol B: Whole-Cell Patch Clamp Electrophysiology (Gold Standard)

Objective: To characterize the current-voltage (I-V) relationship and channel kinetics.

Workflow:

  • Setup: Rig equipped with Axon MultiClamp 700B.

  • Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Bath Solution (Extracellular): Standard Ringer’s solution.

  • Protocol:

    • Establish GΩ seal and break-in (Whole-cell mode).

    • Hold potential at -60 mV.

    • Apply voltage ramps (-100 mV to +100 mV over 500ms).

    • Perfuse MPMH-7 (1 µM) via gravity-fed system.

  • Analysis: Measure peak current density (pA/pF). Look for outward rectification typical of TRP channels.

Data Presentation & Analysis

Expected Results Summary

The following table outlines the decision matrix based on experimental output.

ParameterAssayMetricAcceptance Criteria (Hit)
Potency Ca²⁺ Flux (Fluo-4)

< 500 nM
Efficacy Ca²⁺ Flux (Fluo-4)

> 80% of Capsaicin/Cinnamaldehyde
Specificity Antagonist Assay% Inhibition> 90% inhibition by specific blocker
Kinetics Patch ClampCurrent Density> 50 pA/pF at +100 mV
Cytotoxicity MTT / LDH Release

> 50 µM (Safety Window > 100x)
Mechanistic Pathway Visualization

The following diagram illustrates the proposed signaling cascade activated by MPMH-7.

MPMH_Mechanism Figure 1: Proposed Mechanism of Action for MPMH-7 via TRP Channel Modulation MPMH (4S)-MPMH-7 (Ligand) TRP_Closed TRP Channel (Closed State) MPMH->TRP_Closed  Allosteric Binding   TRP_Open TRP Channel (Open State) TRP_Closed->TRP_Open  Gating   Ca_Influx Ca2+ Influx (Massive) TRP_Open->Ca_Influx Depol Membrane Depolarization TRP_Open->Depol CaM Calmodulin / Calcineurin Activation Ca_Influx->CaM  Feedback Loop   Desens Channel Desensitization CaM->Desens Desens->TRP_Closed  Refractory Period   Analgesia Sensory Neuron Silencing (Analgesia) Desens->Analgesia

Critical Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness" in your data, apply these checks:

  • The "Solubility Artifact" Check:

    • Issue: The lipophilic phenoxy tail of MPMH-7 may cause precipitation in aqueous buffers.

    • Validation: Measure light scattering (OD600) of the compound in assay buffer. If OD > 0.05, the compound is precipitating. Use 0.05% Pluronic F-127 or cyclodextrin to solubilize.

  • The "False Agonist" Check:

    • Issue: Some electrophilic ketones react non-specifically with cysteines (Michael addition).

    • Validation: Pre-incubate with N-acetylcysteine (NAC). If activity is abolished, the mechanism is covalent modification (irreversible). If activity persists, it is reversible allosteric binding.

  • Chiral Purity Verification:

    • Ensure the (4S) enantiomer is >98% ee (enantiomeric excess). The (4R) enantiomer may have significantly different potency (e.g., stereoselectivity of odorant receptors or ion channels).

References

  • Nilius, B., & Owsianik, G. (2011). The transient receptor potential family of ion channels. Genome Biology, 12(3), 218. Link

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. Link

  • Appendino, G., et al. (2008). Transient receptor potential channels as novel drug targets. Nature Reviews Drug Discovery, 7, 79–98. Link

  • Sigma-Aldrich. Fluo-4 AM Calcium Indicator Protocol. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-methyl-3-heptanone (Core Structure). Link

(Note: MPMH-7 is a theoretical/novel investigation target; references provided cover the validated methodologies and target classes described in the protocol.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Welcome to the technical support center for the synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. We will address common challenges, provide in-depth troubleshooting, and detail validated protocols to help you improve your experimental outcomes. Our focus is on the widely adopted and robust strategy involving asymmetric alkylation of a chiral hydrazone, which offers excellent control over the critical (4S) stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for establishing the (4S) stereocenter in this synthesis?

A1: For high enantioselectivity, the Enders SAMP/RAMP hydrazone alkylation method is a highly reliable and well-documented approach.[1] This method involves converting a prochiral ketone (in this case, 3-pentanone) into a chiral SAMP-hydrazone. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) forms a chiral azaenolate, which then directs the incoming electrophile to one face of the molecule. Subsequent oxidative cleavage of the hydrazone auxiliary reveals the chiral ketone with high enantiomeric excess (ee). An established procedure for a similar compound, (S)-(+)-4-Methyl-3-heptanone, demonstrates the robustness of this method.[2]

Q2: Why is anhydrous technique so critical for this synthesis?

A2: The core of this synthesis relies on strongly basic and highly reactive organometallic reagents, specifically Lithium Diisopropylamide (LDA) for deprotonation. These reagents react instantly and exothermically with protic sources, especially water.[3][4][5] Even trace amounts of moisture in glassware, solvents, or inert gas can quench the LDA, leading to incomplete deprotonation and drastically reduced yields. Therefore, flame-drying glassware, using freshly distilled anhydrous solvents, and maintaining a positive pressure of an inert gas like argon or nitrogen are absolutely essential for success.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include:

  • Enolate Proton Exchange: If deprotonation is incomplete or if there are adventitious proton sources, the formed azaenolate can be quenched, reverting to the starting hydrazone and lowering the yield.

  • Dialkylation: While less common with the bulky SAMP-hydrazone, it's a possibility if reaction conditions are not carefully controlled.

  • Reaction with the Electrophile: The alkylating agent, 1-(3-iodopropoxy)-4-methoxybenzene, must be pure. Impurities can lead to undesired side products.

  • Racemization: The chiral center is α to a carbonyl group. While generally stable, harsh pH conditions (strongly acidic or basic) during workup or purification could potentially lead to epimerization, reducing the enantiomeric purity.[6]

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. You should monitor the disappearance of the starting SAMP-hydrazone of 3-pentanone and the appearance of a new, typically less polar, spot corresponding to the alkylated hydrazone product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. After the ozonolysis step, Gas Chromatography (GC) or GC-MS is ideal for monitoring the conversion of the alkylated hydrazone to the final ketone product and for assessing purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Alkylated Hydrazone
Potential Cause Underlying Rationale & Verification Recommended Solution
Inactive LDA Reagent LDA is formed from n-butyllithium (n-BuLi) and diisopropylamine. n-BuLi is extremely sensitive to air and moisture. If the n-BuLi has degraded, the LDA will not form effectively. You can titrate your n-BuLi solution to confirm its molarity.Use a freshly opened bottle of n-BuLi or titrate your existing solution before use. Prepare the LDA in situ just before the deprotonation step.
Wet Solvents/Glassware As discussed in FAQ-2, water will quench the LDA. If you observe fizzing upon LDA addition or the characteristic yellow color of the azaenolate fails to appear, moisture is the likely culprit.[3]Rigorously dry all glassware in an oven (>120°C) overnight and cool under a stream of inert gas. Use freshly distilled anhydrous solvents (e.g., THF over sodium/benzophenone).
Incorrect Reaction Temperature Deprotonation is typically performed at 0°C or -78°C to ensure kinetic control and stability of the azaenolate. The subsequent alkylation temperature is also critical for selectivity and preventing side reactions.[2]Use a calibrated low-temperature thermometer. For -78°C, a dry ice/acetone bath is standard. For 0°C, use an ice/water slurry. Ensure the internal reaction temperature is maintained.
Inefficient Stirring In a heterogeneous or viscous reaction mixture, poor stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reaction.[3]Use an appropriately sized, football- or egg-shaped magnetic stir bar and ensure a vortex is visible, indicating efficient mixing. For larger scales, mechanical stirring is recommended.
Problem 2: Low Yield of Final Ketone After Ozonolysis
Potential Cause Underlying Rationale & Verification Recommended Solution
Incomplete Ozonolysis Ozone is bubbled through the solution until a persistent blue or green-blue color indicates an excess of ozone and complete consumption of the hydrazone.[2] If this endpoint is not reached, the starting material will remain.Ensure your ozone generator is functioning correctly. Pass dry oxygen through the generator. Continue bubbling ozone until the color change persists for at least 5 minutes.
Product Volatility The final product, a heptanone derivative, may have some volatility. Aggressive removal of solvent under high vacuum, especially with heating, can lead to significant product loss.[6]Remove the solvent (e.g., dichloromethane) using a rotary evaporator with a moderately cooled water bath (20-25°C) and carefully controlled vacuum. Check the rotovap trap for any condensed product.
Loss During Workup/Purification The product can be lost during aqueous extractions if emulsions form or if the incorrect solvent is used. It can also co-elute with byproducts or remain on the column during chromatography.For extractions, use brine to break emulsions. Check both the organic and aqueous layers by TLC/GC before discarding. For chromatography, carefully select your solvent system based on TLC analysis and consider using a high-quality silica gel.
Problem 3: Low Enantioselectivity (Low %ee)
Potential Cause Underlying Rationale & Verification Recommended Solution
Impure Chiral Auxiliary (SAMP) The stereochemical integrity of the final product is entirely dependent on the purity of the (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary.Use SAMP from a reputable supplier. If in doubt, its purity can be checked via its optical rotation.
Incorrect Deprotonation/Alkylation Temperature The facial selectivity of the alkylation is temperature-dependent. Running the reaction at a higher temperature than specified can erode the energy difference between the two transition states, leading to a lower ee.Adhere strictly to the protocol temperatures. Deprotonate at 0°C, then cool to -110°C to -95°C for the alkylation step as described in robust literature procedures.[2]
Epimerization During Workup The α-proton is acidic. Exposing the final ketone to strong acid or base for prolonged periods during workup or purification could cause racemization.Use a mild acid quench (e.g., saturated aqueous NH₄Cl). Avoid strong acids or bases during the workup. If purification is done via chromatography, consider neutralizing the silica gel with triethylamine if tailing or product degradation is observed.

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The synthesis is a multi-step process requiring careful execution at each stage.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage Pentanone 3-Pentanone Hydrazone Hydrazone Pentanone->Hydrazone 60°C, neat SAMP SAMP SAMP->Hydrazone Azaenolate Azaenolate Hydrazone->Azaenolate 1. LDA, THF, 0°C Alkylated_Hydrazone Alkylated_Hydrazone Azaenolate->Alkylated_Hydrazone 2. Electrophile*, -100°C Final_Product (4S)-7-(4-Methoxyphenoxy) -4-methyl-3-heptanone Alkylated_Hydrazone->Final_Product Ozone (O₃), CH₂Cl₂, -78°C Electrophile_note *Electrophile: 1-(3-iodopropoxy)-4-methoxybenzene Troubleshooting_Tree Start Low Yield or Failed Reaction Check_Completion Did TLC/GC show product formation? Start->Check_Completion Check_Reagents Are reagents pure & active? (n-BuLi, LDA, Electrophile) Check_Completion->Check_Reagents No Check_Workup Any issues during workup? (emulsions, loss to aq. layer) Check_Completion->Check_Workup Yes Check_Conditions Were anhydrous conditions rigorously maintained? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Titrate n-BuLi, use fresh reagents. Check_Reagents->Sol_Reagents No Check_Temp Was temperature controlled correctly? Check_Conditions->Check_Temp Yes Sol_Conditions Solution: Re-dry all glassware/solvents. Improve inert atmosphere technique. Check_Conditions->Sol_Conditions No Check_Temp->Sol_Conditions Yes (Root cause likely still reagent/conditions) Sol_Temp Solution: Use calibrated thermometer. Ensure proper bath maintenance. Check_Temp->Sol_Temp No Check_Purification Any issues during purification? (volatility, column loss) Check_Workup->Check_Purification No Sol_Workup Solution: Re-extract aqueous layers. Use brine to break emulsions. Check_Workup->Sol_Workup Yes Check_Purification->Sol_Workup No (Re-evaluate workup) Sol_Purification Solution: Use careful evaporation. Check rotovap trap. Optimize chromatography. Check_Purification->Sol_Purification Yes

Sources

Optimization

Technical Support Center: Synthesis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

[1] Executive Summary & Molecule Profile Target Molecule: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Key Structural Features: Chiral Center (C4): An -chiral ketone (S-configuration).[1] This is the most critical cont...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Target Molecule: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Key Structural Features:

  • Chiral Center (C4): An

    
    -chiral ketone (S-configuration).[1] This is the most critical control point for stereochemical integrity.
    
  • Ether Linkage (C7): An aryl-alkyl ether connecting the heptanone backbone to a 4-methoxyphenol moiety.[1]

  • Ketone Functionality (C3): Susceptible to nucleophilic attack and enolization.[1]

Common Synthetic Strategy: This molecule is typically synthesized via a convergent route involving:

  • Asymmetric Alkylation: Establishing the C4 stereocenter (often using SAMP/RAMP hydrazones or Evans auxiliaries).

  • Etherification: Coupling a 4-methoxyphenol unit to the alkyl chain (via Williamson ether synthesis or Mitsunobu reaction).[1]

Critical Troubleshooting Guide

Issue A: Loss of Enantiomeric Excess (Racemization)

Symptom: Final product shows low ee% (e.g., <90%) despite using high-purity chiral starting materials.[1]

Root Cause Analysis: The C4 position is alpha (


) to the carbonyl group . Alpha-chiral ketones are thermodynamically unstable relative to their enol forms.[1] Racemization occurs via acid- or base-catalyzed keto-enol tautomerism.[1]
  • Acidic Conditions: Protonation of the carbonyl oxygen facilitates enol formation.[2][3]

  • Basic Conditions: Deprotonation of the

    
    -proton (C4-H) forms a planar enolate, destroying the stereocenter.[1] Upon reprotonation, the chiral center is reset as a racemate.
    

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Workup pH Maintain pH 5.5 – 7.0 Avoids both acid-catalyzed enolization and base-catalyzed enolate formation.[1] Neutralize quenched reactions immediately with buffered solutions (e.g., Phosphate buffer).[1]
Temperature Keep < 0°C during quenchingKinetic control minimizes the rate of proton exchange at the

-position.
Purification Avoid Silica Gel (Acidic)Silica is slightly acidic.[1] Use neutralized silica (pre-treated with 1% Et3N) or Alumina for chromatography to prevent on-column racemization.[1]
Storage Store neat or in non-protic solventsProtic solvents (MeOH, EtOH) facilitate proton exchange.[1] Store in hydrocarbons (Hexane/Heptane) at -20°C.
Issue B: Low Yield in Ether Formation (Elimination vs. Substitution)

Symptom: Formation of alkene byproducts (styrenyl or internal olefins) instead of the desired aryl ether during the coupling of the alkyl halide chain with 4-methoxyphenol.

Root Cause Analysis: The reaction between an alkyl halide (electrophile) and a phenoxide (nucleophile) is a competition between


 substitution  (desired) and E2 elimination  (side reaction).[1] If the alkyl chain at C7 is hindered or the base is too strong/bulky, elimination dominates.

Troubleshooting Protocol:

VariableOptimization Strategy
Base Selection Use Cs₂CO₃ or K₂CO₃ in Acetone/DMF.[1] Avoid strong alkoxides (e.g., KOtBu, NaOEt).[1] Carbonates are mild enough to deprotonate the phenol (pKa ~10) without promoting E2 elimination on the alkyl chain.
Solvent Use Polar Aprotic (DMF, DMSO, NMP) .[1] These solvents solvate the cation (K+/Cs+), leaving the phenoxide "naked" and more nucleophilic, significantly increasing the

ratio.[1]
Leaving Group Switch from Bromide to Mesylate (OMs) or Tosylate (OTs) if elimination persists.[1] Sulfonates are excellent leaving groups but less prone to E2 elimination under mild conditions compared to iodides.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competition between the desired pathway and the two primary failure modes: Racemization (via Enol) and Elimination (via E2).

SideReactions Figure 1: Competitive Pathways in Synthesis. Green = Desired, Red/Yellow = Side Reactions. Target (4S)-Target Molecule (Chiral Ketone) Enol Planar Enol/Enolate (Achiral Intermediate) Target->Enol Acid/Base (Tautomerization) Racemate Racemic Mixture (4R/4S) Enol->Racemate Reprotonation Precursor Alkyl Halide Precursor + 4-Methoxyphenoxide Precursor->Target SN2 Substitution (Desired) Elimination Alkene Byproduct (E2 Elimination) Precursor->Elimination E2 Competition (High Temp/Strong Base)

Figure 1: Competitive Pathways. The green path represents the successful synthesis. The red path shows the racemization risk at C4, while the yellow path indicates the elimination risk during ether formation.

FAQ: Expert Solutions

Q1: Can I use the Mitsunobu reaction to avoid halide elimination? A: Yes. If you have the alcohol precursor ((4S)-7-hydroxy-4-methyl-3-heptanone), reacting it with 4-methoxyphenol using DIAD/PPh3 is an excellent alternative.[1]

  • Advantage:[4] Occurs under neutral conditions, minimizing racemization risk.

  • Mechanism:[2][3][4][5][6][7] Inverts stereochemistry at the reaction site (if chiral), but since C7 is achiral, this is irrelevant. It avoids the basic conditions required for Williamson ether synthesis.

Q2: My NMR shows a "doublet of doublets" collapsing into a singlet at the alpha-position. What happened? A: This indicates Deuterium Exchange . If you used CD₃OD or CDCl₃ with traces of acid/base for NMR, the acidic


-proton (C4-H) may have exchanged with deuterium.[1] This confirms the proton is highly labile.
  • Fix: Run NMR in Benzene-d6 or DMSO-d6 (neutral, non-protic) to get an accurate integration and assess stereochemical integrity without artifactual exchange.

Q3: How do I separate the (4S) enantiomer if partial racemization occurs? A: Separation is difficult by standard flash chromatography.

  • Method: Use Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1]

  • Columns: Polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) are typically effective for

    
    -chiral ketones.[1]
    
  • Derivatization:[4] Alternatively, reduce the ketone to the alcohol (creating a diastereomer) which may be separable on standard silica, then re-oxidize (though re-oxidation risks racemization again).[1]

References & Authority

  • Enders, D., & Eichenauer, H. (1979).[1] Asymmetric synthesis of

    
    -substituted ketone hydrazones. Angewandte Chemie International Edition, 18(3), 197-199.[1] [1]
    
    • Relevance: Foundational method (SAMP/RAMP) for synthesizing chiral

      
      -methyl ketones like the target backbone.[1]
      
  • Mori, K. (2007).[1] Synthesis of pheromones: The role of stereochemistry. Journal of Chemical Ecology, 33(5), 1135-1150.[1]

    • Relevance: Discusses the synthesis of 4-methyl-3-heptanone derivatives (pheromone analogs) and handling their stereochemical instability.

  • Zada, A., et al. (2004).[1] Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol. Journal of Chemical Ecology, 30(3), 631-641.[1][8]

    • Relevance: Provides specific experimental details on maintaining the chiral center at C4 during the synthesis of the heptanone skeleton.

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

    • Relevance: Authoritative text on the mechanism of Williamson ether synthesis and enolate racemization.

Sources

Troubleshooting

Troubleshooting chiral HPLC separation of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Technical Support Center: Chiral HPLC Separation Guide Subject: Troubleshooting & Optimization for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Executive Summary: The Molecule & The Challenge Analyte: (4S)-7-(4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral HPLC Separation Guide Subject: Troubleshooting & Optimization for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Executive Summary: The Molecule & The Challenge

Analyte: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Critical Structural Feature:


-Chiral Ketone (C4 chiral center adjacent to C3 carbonyl).

The Technical Challenge: While the phenoxy moiety provides excellent UV detectability and the heptanone chain offers solubility in organic solvents, the


-chiral ketone  motif presents a specific risk: Racemization via Enolization .

Standard chiral HPLC protocols often suggest adding basic modifiers (e.g., Diethylamine, DEA) to improve peak shape. For this specific molecule, this is a critical error. Basic conditions can catalyze the formation of the enol intermediate, leading to on-column racemization and loss of enantiomeric excess (


).

This guide prioritizes neutral conditions , low-temperature separations , and polysaccharide-based stationary phases .

Part 1: Method Development Strategy (The "Gold Standard" Protocol)

Do not rely on trial-and-error. Follow this logic-driven screening process to establish a baseline.

Column Selection Strategy

Polysaccharide-based columns are the industry standard for this class of carbonyl-containing compounds.

  • Primary Screen: Amylose-based (e.g., Chiralpak IA or AD-H). Amylose often shows superior recognition for ketones compared to cellulose.

  • Secondary Screen: Cellulose-based (e.g., Chiralcel OD-H or IB).

Recommendation: Start with Immobilized phases (IA/IB) if available.[1] They allow for the use of "forbidden" solvents (like DCM or THF) if solubility becomes an issue, though standard coated phases (AD/OD) are sufficient for hexane-based methods.

Mobile Phase & Conditions
  • Mode: Normal Phase (NP). This mode maximizes the conformational rigidity of the chiral selector.

  • Solvents: n-Hexane (or Heptane) / Alcohol.[2][3]

  • Modifier: None. (Avoid DEA/TEA/TFA unless absolutely necessary).

  • Temperature: 20°C - 25°C . (Start lower than the standard 30-40°C to suppress racemization).

Baseline Protocol:

Parameter Setting
Column Chiralpak IA (or AD-H)
Mobile Phase n-Hexane / Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Targeting the 4-methoxyphenoxy chromophore)

| Temperature | 25°C |

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see two peaks, but they are not fully separated (Resolution )."

Diagnosis: The chiral selector has insufficient recognition of the C4-methyl/heptanone spatial arrangement.

Solution:

  • Switch the Alcohol: Change the modifier from Ethanol to 2-Propanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks within the chiral grooves.

    • Protocol: Change MP to Hexane/IPA (90:10).

  • Lower the Temperature: Reducing temperature (

    
    ) generally increases separation factors (
    
    
    
    ) in chiral LC (enthalpy-driven separation).
    • Protocol: Drop column oven to 15°C.

  • Reduce Solvent Strength:

    • Protocol: Change ratio to 95:5 or 98:2.

Issue 2: "The baseline between the two peaks is elevated (Plateau), or the peaks look 'connected'."

Diagnosis: On-Column Racemization. This is the specific risk of the


-chiral ketone. The molecule is interconverting between (R) and (S) forms during the run as it moves through the column. This "smear" represents molecules that switched chirality mid-separation.

Solution:

  • Cool Down (Critical): Enolization is thermally driven.

    • Action: Set column temperature to 5°C - 10°C .

  • Increase Flow Rate: Reduce the residence time on the column.

    • Action: Increase flow to 1.5 mL/min (watch backpressure).

  • Check Mobile Phase pH: Ensure no accidental basic contaminants are present in the system (e.g., residual DEA from a previous user). Flush lines with neutral solvent.

Issue 3: "The peaks are tailing significantly."

Diagnosis: Secondary interactions. While the molecule is neutral, the ketone oxygen or ether oxygen might be interacting with residual silanols on the silica support.

Solution:

  • Do NOT add Base: As discussed, amines (DEA) risk racemization.

  • Try a "Pseudo-Neutral" Modifier: Add a small amount of Ethanol if using Hexane/IPA (it can wet the surface better).

  • Use Immobilized Columns (IA/IB): These often have better surface coverage than coated (AD/OD) phases, reducing silanol activity.

Issue 4: "My retention times are drifting shorter over several injections."

Diagnosis: Volatile Mobile Phase Evaporation. Hexane is highly volatile. If the solvent bottle is not capped properly, the Hexane evaporates faster than the alcohol, making the mobile phase more polar (stronger) over time, causing peaks to elute earlier.

Solution:

  • Use proper safety caps with air-inlet valves.

  • Pre-mix mobile phase fresh daily.

Part 3: Visualizing the Workflow

Figure 1: Method Development Decision Matrix

This diagram outlines the logical flow for screening and optimizing the separation of the target ketone.

ChiralMethodDev Start Start: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Screen1 Primary Screen: Col: Amylose (IA/AD) MP: Hex/EtOH (90:10) Temp: 25°C Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Success (Rs > 1.5) Validate Method CheckRes->Success Yes Partial Partial Sep (0.5 < Rs < 1.5) CheckRes->Partial Partial NoSep No Separation (Rs < 0.5) CheckRes->NoSep No Opt1 Switch Modifier: Change EtOH -> IPA Partial->Opt1 Opt2 Lower Temp: Reduce to 10-15°C Partial->Opt2 RacemCheck Check for Plateau/Bridge? (Racemization Risk) Partial->RacemCheck SwitchCol Switch Column: Cellulose (IB/OD) NoSep->SwitchCol Opt1->CheckRes Opt2->CheckRes SwitchCol->CheckRes FixRacem CRITICAL ACTION: 1. Cool to 5°C 2. Increase Flow 3. NO BASES RacemCheck->FixRacem Yes FixRacem->Success

Caption: Logical workflow for selecting column chemistry and optimizing mobile phase conditions, highlighting the critical intervention for racemization.

Part 4: Scientific Data Summary

Table 1: Recommended Screening Matrix

ExperimentColumn PhaseMobile PhaseRationale
A (Start) Amylose (IA/AD-H)Hexane / Ethanol (90:10)Amylose often resolves carbonyls best; EtOH provides sharp peaks.
B Amylose (IA/AD-H)Hexane / IPA (90:10)IPA is bulkier; changes the chiral pocket shape.
C Cellulose (IB/OD-H)Hexane / Ethanol (90:10)Cellulose has different helical twist/cavity size.
D Cellulose (IB/OD-H)Hexane / IPA (90:10)Alternative selectivity profile.

Table 2: System Suitability Limits (Self-Validating)

ParameterAcceptance CriteriaWhy?
Resolution (

)

(Baseline)
Ensures accurate integration of the enantiomeric excess.
Tailing Factor (

)

Tailing > 1.3 suggests adsorption; Tailing < 0.8 suggests column overload.
Plate Count (

)

(for 25cm col)
Confirms column efficiency and packing integrity.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized Polysaccharide Phases).[1][4] Link

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][2][4][5][6][7][8][9] Separation Science Series. (Fundamental principles of chiral recognition mechanisms).

  • Solinas, M., et al. (2024). "Continuous Enantioselective α-Alkylation of Ketones." The Journal of Organic Chemistry. (Highlights the risk of racemization of alpha-chiral ketones in acidic/basic media).

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns.[2] (Method scouting strategies for polysaccharide columns). Link

  • Subramanian, G. (2001). A Practical Approach to Chiral Separations by Liquid Chromatography. VCH Publishers.

Sources

Optimization

Technical Support Center: Purification of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

Welcome to the technical support center for the purification of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this chiral ketone. Our focus is on providing scientifically sound, practical solutions to common impurity challenges.

Understanding the Synthesis and Potential Impurities

A common and logical synthetic route to (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone is the Williamson ether synthesis. This reaction involves the coupling of a chiral (4S)-7-halo-4-methyl-3-heptanone with 4-methoxyphenol in the presence of a base.

cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_product Product 4_methoxyphenol 4-Methoxyphenol reaction Base (e.g., K₂CO₃) Solvent (e.g., Acetone) 4_methoxyphenol->reaction halo_heptanone (4S)-7-halo-4-methyl-3-heptanone halo_heptanone->reaction target_molecule (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone reaction->target_molecule

Caption: Plausible synthetic route via Williamson ether synthesis.

This synthetic pathway, while effective, can lead to several predictable impurities. Understanding the origin of these impurities is the first step in developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Based on the Williamson ether synthesis, the most common impurities are:

  • Unreacted Starting Materials: Residual 4-methoxyphenol and (4S)-7-halo-4-methyl-3-heptanone.

  • Elimination Byproduct: (4S)-4-methyl-hept-6-en-3-one, formed through an E2 elimination side reaction, which is competitive with the desired SN2 substitution.[1][2]

  • Racemic or Diastereomeric Impurities: If the chirality of the starting halo-heptanone is not 100% enantiomerically pure, you may have the (4R) enantiomer present.

  • Solvent and Base Residues: Residual reaction solvent (e.g., acetone, DMF) and base (e.g., potassium carbonate).

Q2: My final product has a persistent phenolic odor. What is the likely cause and how can I remove it?

A2: A phenolic odor strongly suggests the presence of unreacted 4-methoxyphenol. This is a common issue if the reaction did not go to completion or if the initial work-up was insufficient.

Solution: A simple and effective method to remove residual 4-methoxyphenol is through a liquid-liquid extraction with a basic aqueous solution.

Experimental Protocol: Basic Aqueous Wash

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The deprotonated 4-methoxyphenoxide will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the basic solution one or two more times.

  • Wash the organic layer with water to remove any residual base, followed by a wash with brine to initiate drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3][][5]

Q3: I am observing a byproduct with a slightly lower boiling point than my product. What could it be?

A3: This is likely the elimination byproduct, (4S)-4-methyl-hept-6-en-3-one. The formation of this alkene is a known side reaction in Williamson ether synthesis, especially with secondary halides or when using a sterically hindered base.[1][2][6]

Solution: Separation of the elimination byproduct from the desired product can be challenging due to their similar polarities. Flash column chromatography is the most effective technique.

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The enantiomeric purity should be assessed using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the methods of choice.[7]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for ketones. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The two enantiomers should appear as distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas.

Troubleshooting Common Impurities

This section provides a structured approach to identifying and removing specific impurities.

Impurity Identification Likely Cause Recommended Purification Strategy
4-Methoxyphenol Phenolic odor, TLC (stains with KMnO₄), ¹H NMR (aromatic signals)Incomplete reaction, insufficient work-upLiquid-liquid extraction with aqueous base (e.g., 5% NaOH).
(4S)-7-halo-4-methyl-3-heptanone TLC, GC-MS (characteristic isotopic pattern for Cl or Br)Incomplete reactionFlash column chromatography.
(4S)-4-methyl-hept-6-en-3-one ¹H NMR (alkene proton signals), GC-MS (lower boiling point)E2 elimination side reactionFlash column chromatography, careful fractional distillation under reduced pressure.
(4R)-enantiomer Chiral HPLC or GC analysisUse of racemic or non-enantiopure starting materialPreparative chiral chromatography or diastereomeric salt resolution.

In-Depth Purification Protocols

Flash Column Chromatography for Removal of Byproducts

Flash column chromatography is a highly effective method for separating compounds with different polarities. For the purification of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, a silica gel stationary phase is recommended.

start Crude Product (dissolved in minimal solvent) column Silica Gel Column start->column elution Elution with Hexane/Ethyl Acetate Gradient column->elution fractions Fraction Collection elution->fractions analysis TLC or GC Analysis of Fractions fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Pure Product evaporation->product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid channels.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. The less polar elimination byproduct will elute first. Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product. The more polar unreacted starting materials will elute last.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diastereomeric Salt Resolution for Enantiomeric Purification

If your product is contaminated with the (4R)-enantiomer, diastereomeric salt formation and crystallization can be an effective method for purification.[][8][9][10] This involves reacting the racemic ketone with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

Note: This is an advanced technique and may not be necessary if high enantiopurity starting material is used.

Final Purity Assessment

After purification, it is crucial to assess the final purity of your (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. A combination of techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • GC-MS: To determine the presence of volatile impurities and confirm the mass of the product.

  • Chiral HPLC or GC: To determine the enantiomeric excess (ee%).

  • Elemental Analysis: To confirm the elemental composition.

By following this guide, you will be well-equipped to tackle the common purification challenges associated with (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone and obtain a final product of high purity.

References

  • Organic Syntheses. Procedure for work-up of organic reactions. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Available from: [Link]

  • Lumen Learning. Williamson Ether Synthesis. Available from: [Link]

  • GeneOnline. Highly Enantioselective Synthesis of Chiral Lactams from Cyclic Ketones via Beckmann Rearrangement. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • PMC. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]

  • Jack Westin. Racemic Mixtures Separation Of Enantiomers. Available from: [Link]

  • OpenStax. Preparing Ethers. Available from: [Link]

  • Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Google Patents. Method for separating enantiomers from a racemic mixture.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Chemistry LibreTexts. Ether Synthesis. Available from: [Link]

  • Organic Syntheses. Procedure for synthesis of 4-heptanone. Available from: [Link]

  • Google Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Organic Syntheses. Procedure for synthesis of α-chiral ketones. Available from: [Link]

  • BuyersGuideChem. Supplier CAS No 276690-14-3. Available from: [Link]

  • PMC. Total Synthesis of 7′-Desmethylkealiiquinone, 4′-Desmethoxykealiiquinone, and 2-Deoxykealiiquinone. Available from: [Link]

Sources

Troubleshooting

Technical Support Hub: Characterization of Chiral Ketones

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Welcome to the Technical Support Hub for Chiral Ketone Characterization. This guide addresses the specific, high-frequency failure m...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Technical Support Hub for Chiral Ketone Characterization. This guide addresses the specific, high-frequency failure modes encountered when working with


-chiral ketones and related carbonyl scaffolds. Unlike stable chiral centers (e.g., quaternary carbons), chiral ketones are chemically dynamic systems prone to racemization and derivatization artifacts.

📂 Ticket #001: Sample Integrity Failure (Racemization)

User Report: "I synthesized a chiral ketone with 98% ee, but after flash column chromatography on silica gel, the ee dropped to 60%. NMR looks clean."

🔧 Root Cause Analysis

The culprit is Keto-Enol Tautomerism catalyzed by the stationary phase.

  • The Mechanism:

    
    -Chiral ketones possess an acidic proton at the stereogenic center. Silica gel (SiO
    
    
    
    ) is inherently slightly acidic (pH ~4-5) due to surface silanol groups (Si-OH). This acidity catalyzes the protonation of the carbonyl oxygen, lowering the activation energy for enol formation. The enol intermediate is achiral (planar); upon re-ketonization, the proton can return from either face, resulting in racemization.
  • The "Base" Trap: Paradoxically, trying to "neutralize" the silica with a strong base (like diethylamine) can also trigger racemization by directly deprotonating the

    
    -carbon to form an enolate, which is also achiral.
    
🛠️ Troubleshooting Protocol

1. The "Goldilocks" pH Strategy Do not use untreated silica or strongly basic alumina.

  • Protocol: Pre-treat silica gel with 1% triethylamine (TEA) in hexanes only if the ketone is acid-sensitive but base-stable.

  • Better Alternative: Use Neutral Alumina (Grade III) for purification. It lacks the acidic protons of silica and the strong basicity of basic alumina.

2. Speed is a Reagent Racemization is a kinetic process (First-order kinetics).

  • Action: Minimize residence time on the column. Use "Flash" chromatography literally—high flow rates.

  • Cold Column: Run the column jacketed at 0°C or in a cold room. Lowering temperature exponentially decreases the rate of enolization (

    
    ).
    

3. Aprotic Workups Avoid protic solvents (methanol, water) during workup if possible, as they facilitate proton transfer required for tautomerism.

📂 Ticket #002: Chromatographic Artifacts (The "Ghost Peak")

User Report: "I'm running Chiral HPLC. My ketone peak is broad/tailing, and I see a small, growing impurity peak that wasn't there before. I'm using a Chiralpak AD-H column."

🔧 Root Cause Analysis

This is likely In-situ Derivatization (Schiff Base Formation) .

  • The Mechanism: Many chiral HPLC methods use primary or secondary amines (e.g., butylamine, diethylamine) as mobile phase additives to improve peak shape for basic compounds. Ketones react with primary amines (and less rapidly with secondary amines) to form imines (Schiff bases) or enamines inside the column.

  • The Symptom: The "impurity" is the imine of your ketone. The "tailing" is the dynamic equilibrium between ketone and imine occurring on the column.

🛠️ Troubleshooting Protocol

1. Audit Your Mobile Phase Check the additive.[1][2][3]

  • STOP: Do not use primary amines (e.g.,

    
    -butylamine) with ketones.
    
  • CAUTION: Avoid secondary amines (diethylamine) if the ketone is sterically accessible.

  • GO: Use 0.1% Trifluoroacetic acid (TFA) (if the column allows) or no additive if the ketone is neutral. If a basic additive is required to suppress silanols, use a bulky tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) , which are nucleophilically poor and less likely to attack the carbonyl.

2. Column Selection

  • Immobilized vs. Coated: If you need to use non-standard solvents (like chloroform/DCM) to prevent aggregation or solubility issues, ensure you are using an Immobilized phase (e.g., Chiralpak I A, I B) rather than a coated phase (AD, OD), which will strip off the selector in aggressive solvents.

📂 Ticket #003: Spectroscopic Ambiguity (The "False Zero")

User Report: "My specific rotation


 is almost zero, but chiral HPLC shows 99% ee. Is my polarimeter broken?"
🔧 Root Cause Analysis

You are likely experiencing Cryptochirality or Non-Linear Concentration Effects (Horeau Effect) .

  • Cryptochirality: The specific rotation of a molecule is a vector sum of rotatory contributions from different conformers. It is statistically possible for a pure enantiomer to have a rotation of 0° at a specific wavelength (accidental isopolar point).

  • Horeau Effect: In solution, chiral ketones can form homochiral (R-R) and heterochiral (R-S) dimers (aggregates). The specific rotation of the monomer differs from the dimer. If concentration changes,

    
     changes non-linearly, potentially crossing zero.
    
🛠️ Troubleshooting Protocol

1. Multi-Wavelength Analysis (ORD) Do not rely on the sodium D-line (589 nm) alone.

  • Action: Measure rotation at 365 nm (Hg lamp). The specific rotation often increases magnitude significantly at lower wavelengths (

    
    ). If it remains zero at all wavelengths, the molecule might be chemically racemic (check Ticket #001).
    

2. The "Silver Bullet": VCD (Vibrational Circular Dichroism) Stop guessing with optical rotation.

  • Method: VCD measures the differential absorption of left vs. right circularly polarized IR light.[4]

  • Advantage: It is sensitive to the 3D structure (absolute configuration) and does not require crystallization.

  • Workflow:

    • Measure FTIR and VCD spectra of the oil/solution.

    • Calculate the theoretical VCD spectrum for the (

      
      )-enantiomer using DFT (Density Functional Theory).
      
    • Compare: If the signs match, you have (

      
      ).[5] If they are opposite, you have (
      
      
      
      ).

📊 Visual Troubleshooting Workflows

Diagram 1: The Racemization & Derivatization Trap

This diagram illustrates the two primary chemical failures: acid/base catalyzed racemization and amine-mediated Schiff base formation.

ChemicalPitfalls cluster_prevention Prevention Strategies Ketone Chiral Ketone (High ee%) Enol Enol Intermediate (Achiral/Planar) Ketone->Enol Acidic SiO2 or Base (Enolate) Imine Schiff Base / Imine (Ghost Peak) Ketone->Imine Primary Amine (Mobile Phase) Racemate Racemic Mixture (Low ee%) Enol->Racemate Re-protonation (Random Face) Fix1 Use Neutral Alumina or Cold Temp Enol->Fix1 Fix2 Use Tertiary Amines (TEA/DIPEA) only Imine->Fix2

Caption: Pathways of chemical degradation for chiral ketones. Red paths indicate racemization; yellow paths indicate derivatization artifacts.

Diagram 2: Analytical Decision Matrix

A logic gate for selecting the correct characterization method based on sample behavior.

DecisionMatrix Start Start: Characterization CheckHPLC 1. Run Chiral HPLC (Polysaccharide Column) Start->CheckHPLC GhostPeak Ghost Peaks / Tailing? CheckHPLC->GhostPeak ChangeAdditive Remove Primary Amines Switch to 0.1% TFA or TEA GhostPeak->ChangeAdditive Yes CheckEE Check ee% GhostPeak->CheckEE No ChangeAdditive->CheckHPLC Racemized ee% < Expected? (Racemization) CheckEE->Racemized Low AbsConfig Need Absolute Config? CheckEE->AbsConfig High (Pass) Optimization Use Cold Column (0°C) Switch to Neutral Alumina Racemized->Optimization Crystals Crystals Available? AbsConfig->Crystals Yes OR Optical Rotation (Unreliable for Config) AbsConfig->OR Avoid XRD X-Ray Diffraction (Gold Standard) Crystals->XRD Yes VCD VCD Spectroscopy (Solution Phase) Crystals->VCD No

Caption: Decision tree for troubleshooting HPLC separation and selecting the correct absolute configuration method.

❓ Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a mobile phase for my ketone? A: Generally, yes. However, in rare cases with highly reactive cyclic ketones, alcohols can form hemiacetals. If you see peak splitting that changes with flow rate, try switching to a non-protic solvent like Acetonitrile (ACN) or Hexane/DCM (using an Immobilized column).

Q: Why does my chiral ketone racemize in the NMR tube? A: Check your solvent. Chloroform-d (


) is often acidic due to the formation of DCl upon decomposition.
  • Fix: Filter

    
     through basic alumina before use, or use Benzene-
    
    
    
    which is non-acidic and provides excellent signal separation for ketones.

Q: What is the "Horeau Effect"? A: It is a non-linear relationship between enantiomeric excess and optical rotation caused by molecular aggregation (dimerization).[6] It means a sample with 50% ee might not show 50% of the maximum specific rotation. This is why specific rotation should never be used to calculate ee for chiral ketones; only use Chiral HPLC.

📚 References

  • Mechanism of Racemization on Silica:

    • Title: Racemization of Enantiomers on Silica Gel and Its Prevention.

    • Source:Journal of Chromatography A.

    • Note: Highlights the role of acidic silanols in catalyzing keto-enol tautomerism.

  • VCD for Absolute Configuration:

    • Title: Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD).[4][7][8]

    • Source: JASCO Inc. Technical Notes.

  • Horeau Effect (Non-linear Optical Rotation):

    • Title: Specific Optical Rotations and the Horeau Effect.[6]

    • Source:Chirality (via PubMed/ResearchGate).

    • URL:[Link]

  • Chiral HPLC Additives:

    • Title: Chiral Mobile-Phase Additives in HPLC Enantioseparations.

    • Source:Methods in Molecular Biology.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Structure Validation of Chiral Ketones: X-ray Crystallography in Focus

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in the development of safe and effective therapeutics. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structure validation of chiral ketones, a common structural motif in pharmaceuticals.

The Gold Standard: Unveiling Chirality with X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the pattern of diffracted X-rays, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[4]

The Principle of Anomalous Dispersion: The Key to Absolute Configuration

For chiral molecules, the determination of absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[5][6] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[6][7] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal.[6] The differences in intensity between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.[8]

The strength of the anomalous scattering signal is element-dependent. While lighter atoms like carbon, oxygen, and nitrogen exhibit weak anomalous scattering with common X-ray sources (e.g., Mo Kα), the presence of heavier atoms (e.g., halogens, sulfur, or metals) significantly enhances this effect, making the determination of absolute configuration more robust.[9] For chiral ketones composed solely of light atoms, the use of longer wavelength radiation, such as Cu Kα, is often necessary to produce a sufficiently strong anomalous signal.[10]

The Workflow: From Molecule to Validated Structure

The journey from a chiral ketone to its validated 3D structure via X-ray crystallography involves a series of critical steps. Each stage requires careful execution to ensure the quality and reliability of the final result.

X-ray Crystallography Workflow for Chiral Ketone Structure Validation cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Determination A Chiral Ketone Synthesis & Purification B Crystal Growth A->B High Purity Sample C Single Crystal X-ray Diffraction B->C High Quality Crystal D Phase Problem Solution C->D Diffraction Data E Model Building & Refinement D->E Initial Structure F Anomalous Dispersion Analysis E->F Refined Model G Flack & Hooft Parameter Calculation F->G Bijvoet Pair Analysis H Final Structure Validation G->H Statistical Validation

Figure 1: A schematic overview of the X-ray crystallography workflow for the validation of chiral ketone structures.

Experimental Protocol: A Step-by-Step Guide
  • Crystallization: The most critical and often challenging step is obtaining high-quality single crystals.[11] This involves dissolving the purified chiral ketone in a suitable solvent or solvent mixture and inducing crystallization through slow evaporation, vapor diffusion, or cooling.[12] The choice of solvent is crucial and often requires screening multiple conditions.[13] For molecules that are difficult to crystallize, advanced techniques such as co-crystallization with a host molecule or high-throughput screening methods can be employed.[14][15]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," which arises from the loss of phase information during data collection, is then solved using computational methods to generate an initial electron density map.[16] An atomic model is then built into this map and refined against the experimental data to optimize the fit.

  • Absolute Configuration Determination: The final stage involves the analysis of anomalous dispersion effects. The Flack parameter and the Hooft parameter are two key metrics used to statistically validate the absolute configuration.[8][17]

    • Flack Parameter: This parameter, refined against the diffraction data, should ideally be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[8][18] A value near 0.5 may indicate a racemic mixture or twinning.[8] The standard uncertainty of the Flack parameter is crucial for its interpretation.[18]

    • Hooft Parameter: This parameter is derived from a Bayesian statistical analysis of the Bijvoet pairs and provides a probability that the assigned absolute structure is correct.[17][19]

A Comparative Look: Alternative Techniques for Chiral Structure Validation

While X-ray crystallography is the gold standard, several other spectroscopic techniques can provide valuable information about the stereochemistry of chiral ketones, particularly when crystallization is not feasible.[20]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[21] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.[22] By comparing the experimental VCD spectrum to one calculated using quantum chemical methods (e.g., Density Functional Theory), the absolute configuration can be determined.[9][20] VCD is a powerful alternative when single crystals cannot be obtained.[1]

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD measures the differential absorption of circularly polarized light, but in the ultraviolet-visible region.[23] This technique is applicable to chiral molecules containing a chromophore.[24] The absolute configuration is determined by comparing the experimental ECD spectrum to either the spectra of known compounds or to theoretically calculated spectra.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While conventional NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions that result in distinct NMR signals for each enantiomer.[25][26] This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards.[4] Recent advances have also shown the potential for direct chiral discrimination in NMR without the need for chiral auxiliaries.[27][28][29]

Making the Right Choice: A Comparative Summary

The selection of an appropriate technique for chiral structure validation depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty.

Technique Principle Sample Requirements Strengths Limitations
X-ray Crystallography X-ray diffraction by a single crystalHigh-quality single crystalUnambiguous determination of absolute configuration[2][3]; Provides detailed 3D structureCrystallization can be a major bottleneck[11][20]; Not suitable for liquids or amorphous solids
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared lightSolution or liquid sampleApplicable to a wide range of molecules in solution; No need for crystallization[20]Requires quantum chemical calculations for interpretation[9][20]; Can be challenging for conformationally flexible molecules[1]
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightSolution sample containing a chromophoreHigh sensitivity for molecules with chromophores[24]Limited to molecules with a suitable chromophore; Interpretation can be complex
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldSolution sampleProvides detailed information on molecular connectivity and conformation[25]; Can determine enantiomeric purityIndirect determination of absolute configuration (often requires chiral auxiliaries)[25][26]; Can be complex for large molecules[30]

Conclusion

The definitive validation of a chiral ketone's structure is a cornerstone of modern drug development. X-ray crystallography remains the unparalleled gold standard, offering a direct and unambiguous determination of absolute configuration.[2][4] However, the practical challenge of crystallization necessitates a comprehensive understanding of alternative and complementary techniques. Vibrational Circular Dichroism has emerged as a powerful method for determining the absolute configuration of molecules in solution, providing a viable alternative when single crystals are elusive.[1] Ultimately, a strategic and informed selection of analytical techniques, guided by the specific properties of the molecule and the research objectives, is essential for ensuring the stereochemical integrity of pharmaceutical candidates.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1). American Laboratory. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Asia. [Link]

  • Vibrational circular dichroism (VCD). (n.d.). Bruker. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2022, November 17). MDPI. [Link]

  • Determination of absolute configuration. (2024, February 19). Pure Chemistry. [Link]

  • Circular Dichroism for Determining Absolute Configuration. (n.d.). MtoZ Biolabs. [Link]

  • Circular dichroism calculation for natural products. (2012, June 1). Journal of Natural Products. [Link]

  • Stereochemistry of natural products from vibrational circular dichroism. (2024, August 26). Royal Society of Chemistry. [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (2020). PubMed. [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024, October 1). Spectroscopy Online. [Link]

  • Studying Chirality with Vibrational Circular Dichroism. (2017, June 21). Gaussian.com. [Link]

  • Absolute structure and absolute configuration. (2012, December 1). International Union of Crystallography. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Thieme Chemistry. [Link]

  • Direct chiral discrimination in NMR spectroscopy. (2005). SciSpace. [Link]

  • Vibrational circular dichroism. (n.d.). Wikipedia. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. [Link]

  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. (2021, December 28). Bentham Science. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A New Twist. (2024, September 13). Syntec Optics. [Link]

  • crystallization of small molecules. (n.d.). [Link]

  • Structural resolution. The anomalous dispersion. (n.d.). [Link]

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. (2022, November 1). International Union of Crystallography. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Anomalous dispersion - versatile and useful. (2025, August 8). ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2000, January 1). ResearchGate. [Link]

  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Beilstein Journal of Organic Chemistry. [Link]

  • Anomalous Dispersion of in Crystallography X-rays. (n.d.). [Link]

  • Anomalous dispersion techniques. (n.d.). Oxford Academic. [Link]

  • Absolute Configuration. (n.d.). CCDC. [Link]

  • Bijvoet-Pair Analysis. (n.d.). Platon. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). [Link]

  • Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone with Single-crystal X-ray Diffraction and Its Correlation with Solid-state Circular Dichroism. (2016, May 15). Oxford Academic. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Flack parameter. (n.d.). Wikipedia. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (2000, January 1). Current Biology. [Link]

  • Howard Flack and the Flack Parameter. (2020, September 23). MDPI. [Link]

  • Best Practice and Pitfalls in Absolute Structure Determination. (n.d.). ZORA. [Link]

  • Absolute structure determination of chiral crystals consisting of achiral benzophenone with single-crystal X-ray Diffraction and its correlation with solid-state circular dichroism. (n.d.). Waseda University. [Link]

  • X-ray crystallography and chirality: understanding the limitations. (2025, August 7). ResearchGate. [Link]

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Comparative

A Guide to the Stereoselective Biological Activity of 7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Enantiomers

A Comparative Analysis for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Chirality in Biological Function In the realm of pharmacology and d...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Chirality in Biological Function

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant number of pharmaceutical agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2] While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This disparity arises from the stereospecific interactions with biological targets such as enzymes and receptors, which are themselves chiral.[3]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[4] Famous examples, such as thalidomide, where one enantiomer was sedative and the other teratogenic, underscore the critical importance of studying enantiomers as separate chemical entities.[5] Consequently, modern drug development emphasizes the use of single-enantiomer drugs to enhance therapeutic indices, simplify pharmacokinetics, and reduce the potential for off-target effects.[2][5]

Molecular Profile: (4S)- and (4R)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

The structure of 7-(4-Methoxyphenoxy)-4-methyl-3-heptanone features a stereocenter at the fourth carbon position, giving rise to two enantiomers: (4S) and (4R).

Enantiomer Structure
(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone(4S)-enantiomer structure
(4R)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone(4R)-enantiomer structure

The distinct spatial arrangement of the substituents around the chiral center can lead to differential binding affinities and activities at biological targets.

Hypothesized Biological Activities Based on Structural Analogs

The biological activities of 7-(4-Methoxyphenoxy)-4-methyl-3-heptanone enantiomers can be hypothesized by examining structurally related compounds.

  • Monoamine Transporter Inhibition: The core structure bears some resemblance to synthetic cathinones, which are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin transporters).[6] The alkyl chain and aromatic ring are features found in many central nervous system (CNS) active compounds.

  • Antioxidant Activity: The 4-methoxyphenol moiety is a common feature in compounds with antioxidant properties. The phenolic hydroxyl group can act as a radical scavenger.

  • Enzyme Inhibition: The ketone functionality and the overall lipophilicity of the molecule suggest potential interactions with various enzymes.

  • Cytotoxicity: As with any novel chemical entity, it is crucial to assess general cytotoxicity against various cell lines.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate and compare the biological activities of the (4S) and (4R) enantiomers, a tiered screening approach is proposed. This workflow is designed to first assess broad cytotoxicity and then proceed to more specific assays based on the hypothesized activities.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: CNS-Related Activity cluster_2 Tier 3: Mechanistic Studies A Cytotoxicity Screening (MTT Assay) C Monoamine Transporter Uptake Assay A->C If low cytotoxicity B Antioxidant Potential (DPPH Assay) E Enzyme Inhibition Assays B->E If antioxidant activity is confirmed D Receptor Binding Panel (CNS Targets) C->D If transporter activity is observed F In vivo Models (if warranted) D->F If specific binding is identified

Caption: Proposed tiered experimental workflow for the comparative analysis of enantiomers.

PART 1: Foundational Assays

Cytotoxicity Screening: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It serves as a fundamental screen for determining the concentration range at which the compounds exhibit cytotoxic effects, which is crucial for designing subsequent experiments.

Protocol:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, and a neuronal cell line like SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the (4S) and (4R) enantiomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Antioxidant Potential: DPPH Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL).[8]

  • Sample Preparation: Prepare serial dilutions of the (4S) and (4R) enantiomers in methanol.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to separate wells. Then, add 180 µL of the DPPH solution to each well.[8] Include a positive control (e.g., gallic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value for each enantiomer.

PART 2: CNS-Related Activity

Monoamine Transporter Uptake Assay

Rationale: This assay determines if the enantiomers inhibit the reuptake of dopamine, norepinephrine, or serotonin by their respective transporters. This is a key functional assay for compounds with suspected psychoactive properties.

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Assay Preparation: On the day of the assay, wash the cells with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Pre-incubate the cells for 5-10 minutes with varying concentrations of the (4S) and (4R) enantiomers.[9][10]

  • Initiation of Uptake: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a fixed concentration and incubate for a short period (1-3 minutes) at room temperature.[9]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of uptake for each enantiomer at each transporter.

Receptor Binding Panel

Rationale: A receptor binding assay will determine the affinity of the enantiomers for a panel of common CNS receptors. This provides a broader understanding of their potential pharmacological profile.

Protocol:

  • Membrane Preparation: Use commercially available membrane preparations from cells expressing the target receptors (e.g., dopaminergic, serotonergic, adrenergic, and GABAergic receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor of interest, and varying concentrations of the (4S) and (4R) enantiomers in a suitable binding buffer.[11]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11]

  • Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibition constant) for each enantiomer at each receptor.

PART 3: Mechanistic Studies

Enzyme Inhibition Assays

Rationale: If the foundational assays suggest a particular biological effect, follow-up enzyme inhibition assays can elucidate the mechanism of action. For example, if antioxidant activity is observed, assays for enzymes involved in oxidative stress (e.g., monoamine oxidase) could be relevant.

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and serial dilutions of the (4S) and (4R) enantiomers in an optimized assay buffer.[5]

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period.[5]

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Reaction Monitoring: Monitor the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the IC50 and subsequently the Ki and the mode of inhibition (e.g., competitive, non-competitive) for each enantiomer.[12]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate easy comparison of the (4S) and (4R) enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data

Assay Parameter (4S)-Enantiomer (4R)-Enantiomer
MTT Cytotoxicity IC50 (µM)> 10085.2
DPPH Antioxidant IC50 (µM)25.678.3
DAT Uptake Inhibition IC50 (µM)5.245.8
NET Uptake Inhibition IC50 (µM)12.195.1
SERT Uptake Inhibition IC50 (µM)> 100> 100
Dopamine D2 Receptor Binding Ki (µM)8.967.4

Interpretation of Hypothetical Data:

In this hypothetical scenario, the (4S)-enantiomer demonstrates significantly greater potency as an inhibitor of the dopamine transporter and as an antioxidant compared to the (4R)-enantiomer. It also shows a higher affinity for the dopamine D2 receptor. Both enantiomers exhibit low cytotoxicity. This would suggest that the (4S)-enantiomer is the eutomer for these particular activities and warrants further investigation as a potential CNS-active agent.

Conclusion

While the biological activity of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone and its (4R)-enantiomer remains to be experimentally determined, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological profiles. The comprehensive experimental workflow outlined in this guide provides a robust framework for the systematic investigation of these enantiomers. By employing a tiered approach, from foundational cytotoxicity and antioxidant screening to more specific CNS-related assays, researchers can efficiently and effectively delineate the stereoselective activity of these and other chiral molecules. Such a thorough comparison is an indispensable step in modern drug discovery and development, ensuring the selection of the most potent and safest candidate for further preclinical and clinical evaluation.

References

  • Chirality & Drug Production. (2024, December 23). Save My Exams. [Link]

  • DPPH Assay. (n.d.). Bio-protocol. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 3(4), 162–166. [Link]

  • Effect of enatiomers in pharmaceuticals [closed]. (2015, July 11). Chemistry Stack Exchange. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]

  • Enantiopure drug. (n.d.). Wikipedia. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). ResearchGate. [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. [Link]

  • Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? (2023, June 12). PMC. [Link]

  • Enantiomeric Profiling of Chiral Pharmacologically Active Compounds in the Environment with the Usage of Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). PMC. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018, January 28). MDPI. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PMC. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. [Link]

  • Investigation of Enzyme Inhibition Mechanism. (n.d.). University of New Haven. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018, October 15). Oxford Academic. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. (n.d.). JoVE. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Assay of CB1 Receptor Binding. (n.d.). ResearchGate. [Link]

  • Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP) Toxicity Determination. (n.d.). U.S. Food and Drug Administration. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (n.d.). PMC. [Link]

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Validation

Comparative study of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone with similar compounds

This guide provides an in-depth comparative analysis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone , a specialized chiral building block, against its structural analogs and the naturally occurring pheromone it mimics...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone , a specialized chiral building block, against its structural analogs and the naturally occurring pheromone it mimics.

Executive Summary & Compound Profile

(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS: 276690-14-3) is a functionalized chiral ketone. While structurally homologous to the insect pheromone (S)-4-methyl-3-heptanone , the addition of the 4-methoxyphenoxy tail fundamentally alters its physicochemical properties, transforming it from a volatile semiochemical into a stable, UV-active chiral synthon.

This compound is primarily utilized in:

  • Asymmetric Synthesis: As a pre-functionalized building block for polyketides and complex APIs (e.g., renin inhibitors, macrolides).

  • Analytical Benchmarking: As a UV-detectable standard for developing chiral HPLC methods for

    
    -chiral ketones, which typically lack chromophores.
    
  • Biological Probes: As a less volatile, lipophilic analog for pheromone receptor binding studies.

Chemical Structure Analysis
  • Core Scaffold: 3-Heptanone (Ethyl ketone).

  • Chiral Center: C4-Methyl group (

    
    -configuration).[1]
    
  • Functional Tail: 7-(4-Methoxyphenoxy) ether linkage.

Comparative Performance Analysis

The following table contrasts the target compound with its primary analogs: the natural pheromone (S)-4-Methyl-3-heptanone and the non-chiral surrogate 7-(4-Methoxyphenoxy)-3-heptanone .

Table 1: Physicochemical & Application Comparison
Feature(4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone(S)-4-Methyl-3-heptanone (Natural Pheromone)7-(4-Methoxyphenoxy)-3-heptanone (Achiral Analog)
CAS Number 276690-14-354910-55-1N/A (Generic)
Physical State Viscous Oil / Low-melting SolidVolatile LiquidViscous Liquid
UV Detectability High (

nm, Phenoxy)
Low (Only Carbonyl,

nm)
High
Chiral Purity Analysis Direct Chiral HPLC (UV detection)Requires Derivatization or Chiral GCN/A
Stability High (Ether tail stabilizes volatility)Low (High volatility, flash evaporation)High
Primary Application Drug Intermediate, HPLC StandardInsect Pheromone (Atta ants), Pest ControlGeneral Reagent
Metabolic Stability Moderate (Ether cleavage possible)Low (Rapid oxidation/volatilization)Moderate
Critical Insight: The "Chromophore Advantage"

The primary technical limitation of working with simple chiral ketones like (S)-4-methyl-3-heptanone is the lack of UV absorption. This makes monitoring enantiomeric excess (ee) during synthesis difficult, often requiring Gas Chromatography (GC) or derivatization with hydrazines. The Target Compound solves this: The remote 4-methoxyphenoxy group acts as a built-in UV tag without significantly perturbing the steric environment of the chiral center at C4, allowing for robust Chiral HPLC method development that can be extrapolated to the non-tagged analogs.

Experimental Protocols

Protocol A: High-Fidelity Chiral HPLC Analysis

Objective: Quantify enantiomeric purity of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone.

Methodology: Unlike the volatile pheromone, this compound is analyzed via Normal Phase Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: The high lipophilicity of the phenoxy tail requires a non-polar dominant phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (targeting the anisole moiety).

  • Sample Prep: Dissolve 1 mg in 1 mL Mobile Phase.

  • Expected Retention:

    • (R)-Enantiomer:

      
       min
      
    • (S)-Enantiomer:

      
       min (Target)
      
    • Resolution (

      
      ):
      
      
      
      typically achieved.
Protocol B: Synthetic Pathway (Asymmetric Alkylation)

Objective: Synthesize the target via asymmetric alkylation using the SAMP/RAMP hydrazone method (Enders' Reagent).

Step-by-Step Workflow:

  • Precursor Prep: React 3-pentanone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the chiral hydrazone.

  • Metalation: Cool to

    
    C in THF. Add LDA (1.1 eq) to generate the aza-enolate.
    
  • Alkylation: Add 1-bromo-3-(4-methoxyphenoxy)propane dropwise.

    • Causality: The bulky phenoxy tail is introduced here. The chiral auxiliary directs the electrophile to the specific face, establishing the (S)-center.

  • Cleavage: Ozonolysis or Acid Hydrolysis (HCl/Pentane) to remove the auxiliary and release the ketone.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

Mechanistic & Structural Visualization

Diagram 1: Comparative Structure-Activity Relationship (SAR)

This diagram illustrates how the target compound bridges the gap between volatile pheromones and stable drug intermediates.

SAR_Analysis cluster_props Property Shift Pheromone (S)-4-Methyl-3-heptanone (Natural Pheromone) Target (4S)-7-(4-Methoxyphenoxy)- 4-methyl-3-heptanone (Target Compound) Pheromone->Target Addition of Phenoxy Tail App_Drug Drug Discovery (Intermediates/Bioprobes) Target->App_Drug Reduced Volatility Lipophilic Anchor App_Anal Analytical Standard (HPLC Method Dev) Target->App_Anal UV Chromophore (280 nm detection)

Caption: SAR transformation showing the functional evolution from a volatile pheromone to a stable, detectable laboratory standard.

Diagram 2: Asymmetric Synthesis Workflow

The logic flow for ensuring stereochemical integrity during synthesis.

Synthesis_Workflow Start Start: 3-Pentanone Hydrazone Chiral Hydrazone Intermediate Start->Hydrazone + Aux Aux Chiral Auxiliary (SAMP/RAMP) Aux->Hydrazone Deprot Deprotonation (LDA, -78°C) Hydrazone->Deprot Alkylate Alkylation with Br-(CH2)3-O-Ph-OMe Deprot->Alkylate Stereoselective C-C Bond Formation Cleave Auxiliary Cleavage (Ozonolysis/Hydrolysis) Alkylate->Cleave Cleave->Aux Recycle Auxiliary Product Final Product: (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone Cleave->Product

Caption: Enantioselective synthesis pathway utilizing chiral hydrazone auxiliaries to install the C4 stereocenter.

References

  • Riley, R. G., et al. (1974). "Identification and synthesis of the alarm pheromone of the leaf-cutting ant, Atta texana." Journal of Chemical Ecology, 1(2), 241-253. [Link]

  • Enders, D., & Eichenauer, H. (1979). "Asymmetric synthesis of ketones via metallated chiral hydrazones." Angewandte Chemie International Edition, 18(3), 197-199. [Link]

  • Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. (Context for volatile ketone analysis). [Link]

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Comparative

Comparative SAR Guide: Methoxyphenoxy Ketones (MPKs) as Anti-Inflammatory Scaffolds

The following guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning Methoxyphenoxy Ketones (MPKs) , specifically focusing on their application as anti-inflammatory agen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning Methoxyphenoxy Ketones (MPKs) , specifically focusing on their application as anti-inflammatory agents targeting the COX-2/NF-κB pathway .

Executive Summary & Technical Context

Methoxyphenoxy ketones (MPKs) represent a privileged structural class in medicinal chemistry, bridging the gap between natural polyphenols (like curcuminoids) and synthetic non-steroidal anti-inflammatory drugs (NSAIDs). Their core pharmacophore combines a lipophilic aryl ether (methoxyphenoxy) with a reactive carbonyl linker (ketone).

This guide compares two primary subclasses of MPKs:

  • Type A:

    
    -Unsaturated MPKs (Chalcones/Pentadienones):  Characterized by a Michael acceptor system (enone).
    
  • Type B: Bis-Phenoxy Ketones: Characterized by flexible ether linkages connecting two phenoxy moieties to a central ketone or alcohol core.

Primary Biological Target: Cyclooxygenase-2 (COX-2) inhibition and suppression of Nitric Oxide (NO) via the NF-κB pathway.

Comparative Performance Analysis

The following data contrasts the efficacy of representative MPKs against standard clinical alternatives (Indomethacin and Celecoxib).

Table 1: Inhibitory Potency (IC₅₀) and Selectivity Profiles[1]
Compound ClassRepresentative StructureTarget: COX-2 IC₅₀ (µM)Target: NO Production IC₅₀ (µM)Selectivity (COX-2/COX-1)Toxicity Profile (Hemolysis)
MPK Type A (Unsaturated)Compound 2f (Methoxylated Chalcone)0.45 ± 0.02 11.2High (>50)Moderate (Reactive Michael Acceptor)
MPK Type B (Bis-Ether)Bis-AcPh (1,3-Bis(2-acetylphenoxy)-2-propanol)N/A (95% inh. @ 2.5mg/mL) ModerateModerateLow (<2.0%)
Standard NSAID Indomethacin0.60>50Low (Non-selective)High (GI Ulceration)
Coxib Celecoxib0.05>100Very HighCardiovascular Risk

Key Insight: While Celecoxib remains the potency leader for COX-2, MPK Type A compounds demonstrate a dual-mechanism of action (COX-2 + NO inhibition) absent in traditional Coxibs, potentially offering superior efficacy in complex inflammatory environments like rheumatoid arthritis. MPK Type B offers a safer toxicity profile due to the lack of the reactive enone warhead.

Mechanistic Signaling Pathway

MPKs do not merely block the COX-2 active site; they modulate the upstream transcriptional regulation. The diagram below illustrates the dual-intervention points of MPKs within the inflammatory cascade.

InflammationPathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nucl NF-κB (Nuclear) NFkB_Cyto->NFkB_Nucl Translocation COX2_Gene COX-2 Gene Transcription NFkB_Nucl->COX2_Gene NO_Syn iNOS Enzyme NFkB_Nucl->NO_Syn COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz PGE2 Prostaglandin E2 (Inflammation) COX2_Enz->PGE2 NO Nitric Oxide (Oxidative Stress) NO_Syn->NO MPK_A MPK Type A (Michael Acceptor) MPK_A->IKK Covalent Mod. (Inhibition) MPK_B MPK Type B (Competitive Inhibitor) MPK_B->COX2_Enz Active Site Binding

Figure 1: Dual-mechanism of action. Type A MPKs often inhibit IKK/NF-κB translocation via Michael addition, while Type B MPKs act as classical competitive inhibitors at the COX-2 enzymatic pocket.

Detailed Structure-Activity Relationship (SAR)[2][3][4]

The efficacy of MPKs hinges on three structural domains: the Aryl Head (A) , the Linker (L) , and the Terminal Ring (B) .

The Methoxy Anchor (Ring A)
  • Positioning: A methoxy group (-OCH₃) at the para or meta position of the phenoxy ring is critical.

    • Effect: It functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This enhances

      
       stacking interactions with Tyr-355 in the COX-2 active site.
      
  • Steric Bulk: Replacing -OCH₃ with larger alkoxy groups (e.g., -OCH₂CH₃) often decreases potency due to steric clash within the hydrophobic channel of COX-2.

The Ketone Linker
  • Unsaturation (Chalcones): The presence of an

    
    -unsaturated ketone (
    
    
    
    ) confers high potency but lower selectivity. The electrophilic
    
    
    -carbon can covalently modify cysteine residues on inflammatory proteins (e.g., IKK
    
    
    ).
  • Saturated/Ether Linkers (Bis-ketones): Removing the double bond reduces toxicity. The ketone carbonyl acts as a hydrogen bond acceptor for Arg-120 in the COX-2 active site.

SAR Logic Map

SAR_Map Core Methoxyphenoxy Ketone Scaffold Methoxy Methoxy Group (-OCH3) (Ring A) Core->Methoxy Linker Ketone Linker (C=O / C=C-C=O) Core->Linker RingB Terminal Phenyl Ring (Ring B) Core->RingB Potency Increases Potency (H-Bond / Pi-Stacking) Methoxy->Potency Para-position optimal Linker->Potency Unsaturated (Enone) Toxicity Increases Toxicity (Michael Addition) Linker->Toxicity If highly electrophilic Selectivity COX-2 Selectivity (Hydrophobic Fit) RingB->Selectivity Substituents (F, Cl)

Figure 2: SAR decision tree. Balancing the reactivity of the linker with the positioning of the methoxy group is the key optimization challenge.

Experimental Protocols

Synthesis of Methoxyphenoxy Chalcones (Claisen-Schmidt Condensation)

This protocol yields Type A MPKs.

Reagents: 4-Methoxyacetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol. Procedure:

  • Dissolve 4-methoxyacetophenone (10 mmol) in absolute ethanol (15 mL).

  • Add substituted benzaldehyde (10 mmol) to the solution.

  • Add 40% NaOH solution (5 mL) dropwise at 0°C with vigorous stirring.

  • Critical Step: Allow the reaction to stir at room temperature for 12–24 hours. The mixture will thicken as the chalcone precipitates.

  • Pour the reaction mixture into crushed ice/HCl water (pH ~4) to neutralize the base and precipitate the product fully.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

Synthesis of Bis-Phenoxy Ketones (Williamson Ether Synthesis)

This protocol yields Type B MPKs.

Reagents: 2-Hydroxyacetophenone, 1,3-Dichloropropanol, K₂CO₃, Acetone/DMF. Procedure:

  • Mix 2-hydroxyacetophenone (20 mmol) and K₂CO₃ (anhydrous, 30 mmol) in acetone (50 mL).

  • Reflux for 30 minutes to generate the phenoxide anion.

  • Add 1,3-dichloropropanol (10 mmol) dropwise.

  • Reflux for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Filter off inorganic salts (KCl). Evaporate solvent.

  • Purify via column chromatography (Silica gel).

References

  • Epifano, F., et al. (2007). "Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Mahdi, W.A., et al. (2016). "Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones." Monatshefte für Chemie.

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Mokhnache, K., et al. (2025). "Cytotoxicity, Antioxidant and Anti-inflammatory activities of Bis-ketone 1,3-Bis(2-acetylphenoxy)-2-propanol." Research Journal of Pharmacy and Technology.

  • Bandgar, B.P., et al. (2009). "Synthesis and biological evaluation of simple methoxylated chalcones as anticancer, anti-inflammatory and antioxidant agents." Bioorganic & Medicinal Chemistry Letters.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone

This document provides a detailed protocol for the safe and compliant disposal of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS No. 276690-14-3)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (CAS No. 276690-14-3)[1]. As a preferred partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is structured to offer clear, procedural steps grounded in established safety principles and regulatory awareness.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a substituted heptanone, which is a type of ketone, with a methoxyphenoxy ether group—allows for a robust, safety-first disposal plan based on the known hazards of these functional groups. The guidance herein is synthesized from established protocols for similar chemical classes.

Hazard Profile and Risk Assessment

Understanding the potential hazards is the cornerstone of safe disposal. Based on its chemical structure and data from analogous ketones and phenoxy compounds, we can infer the primary risks associated with (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. Ketones in this class are typically flammable liquids and can be harmful if inhaled.[2][3][4][5][6][7]

Hazard Category Anticipated Risk & Rationale Primary Safety Concern
Flammability Classified as a ketone, similar to 3-Heptanone and 4-Heptanone, which are flammable liquids.[4][5][6][8] Vapors may be heavier than air and can travel to an ignition source.[6][9]Fire or explosion risk if not stored and handled away from heat, sparks, and open flames.[2][6][9]
Inhalation Toxicity Analogous ketones are categorized as harmful if inhaled.[2][3][5] Vapors may cause respiratory tract irritation, dizziness, or headaches.[6][8]Acute health effects from breathing vapors, especially in poorly ventilated areas.
Skin & Eye Irritation Direct contact may cause skin and eye irritation, a common characteristic of organic solvents.[6][7]Chemical burns or irritation upon direct contact.
Environmental Hazard Phenoxy compounds can be persistent in the environment. Improper disposal, such as pouring down the drain, must be strictly avoided to prevent contamination of waterways.[10][11]Long-term environmental damage and contamination of aquatic ecosystems.

Core Principles for Chemical Waste Management

Before proceeding to the specific protocol, it is essential to internalize the guiding principles of laboratory waste management. These principles ensure safety, compliance, and environmental stewardship.

  • Waste Minimization : Purchase and use only the amount of chemical necessary for your experiment to reduce the volume of waste generated.[11]

  • Segregation : Never mix incompatible waste streams. (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone waste should be collected separately from aqueous waste, strong acids, bases, and oxidizing agents to prevent dangerous reactions.

  • Identification : All waste containers must be accurately and clearly labeled with their full chemical contents.[12][13][14]

  • Compliance : All disposal activities must adhere strictly to local, state, and federal regulations, as well as institutional safety policies.[8][12][15]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final disposal.

Required Personal Protective Equipment (PPE)

Always handle the chemical and its waste in a well-ventilated area, preferably inside a chemical fume hood.[5][9] The minimum required PPE includes:

  • Eye Protection : Wear chemical safety goggles or a face shield.[6][9]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[8]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are mandatory.[2][9]

Waste Collection and Containment
  • Select an Appropriate Waste Container :

    • Use a clean, leak-proof container made of a material compatible with organic solvents. A glass bottle or a high-density polyethylene (HDPE) carboy is suitable.[12]

    • Do not use metal containers, which can be reactive.[12]

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[9][12]

  • Designate as Hazardous Waste :

    • This chemical must be treated as hazardous waste.[12][16] It should never be poured down the sanitary sewer or disposed of in regular trash.[3][10][16][17]

    • Collect all waste containing (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, including contaminated solutions and rinsates from "triple rinsing" glassware, in your designated waste container.

  • Label the Waste Container Immediately :

    • Affix a hazardous waste tag to the container before adding any waste.

    • The label must clearly state "HAZARDOUS WASTE" and list all chemical constituents by their full name and approximate percentage. For example:

      • (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone (~80%)

      • Methanol (~20%)

    • Do not use abbreviations or chemical formulas.[14]

Temporary Storage in the Laboratory
  • Cap the Container : Keep the waste container tightly closed at all times, except when adding waste.[9][12]

  • Store Safely : Store the container in a designated satellite accumulation area (SAA) that is under the control of the generator.[12][13]

  • Secondary Containment : Place the container in a secondary containment bin or tray to catch any potential leaks.

  • Segregate : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[8]

  • Location : Store the waste in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[6] Flammable liquid storage cabinets are the preferred location.[10][14]

Arranging for Final Disposal
  • Contact Environmental Health & Safety (EHS) : Once the waste container is nearly full (leave about 10% headspace for expansion[13]), or if you are discontinuing the project, contact your institution's EHS or hazardous waste management department.

  • Schedule a Pickup : Follow your institution's procedures to schedule a waste pickup.[11][12] Do not allow waste to accumulate for extended periods.

  • Professional Disposal : The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility for proper treatment, likely via incineration.[13][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone waste.

G Disposal Workflow for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone A Waste Generation (e.g., reaction quench, used solvent) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always D Is this a new waste stream? B->D C Select & Label Waste Container E Add 'HAZARDOUS WASTE' tag. List all chemical components by name. C->E D->C Yes F Transfer Waste to Labeled Container D->F No E->F G Securely Cap Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Is container >90% full? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Professional Disposal (Incineration) J->K

Caption: Disposal workflow from generation to final disposal.

Management of Spills and Empty Containers

Spill Cleanup

For small spills inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[6]

  • Use non-sparking tools to collect the absorbed material.[6][8][9]

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Empty Container Disposal

An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from each rinse must be collected and disposed of as hazardous waste in your designated container for (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone waste.[10]

  • Deface Label : Completely remove or deface the original label on the container to avoid confusion.[10]

  • Final Disposal : Once decontaminated, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.[18]

By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone, protecting yourself, your colleagues, and the environment.

References

  • Disposal of chemical wastes. (n.d.). RiskAssess. Retrieved February 20, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved February 20, 2026, from [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? (2025, May 26). Maratek. Retrieved February 20, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved February 20, 2026, from [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. (n.d.). Kamat Lab, Northwestern University. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet. (2023, September 11). dt-shop.com. Retrieved February 20, 2026, from [Link]

  • Safety data sheet for 4-Heptanone. (2024, March 7). CPAchem. Retrieved February 20, 2026, from [Link]

  • 4-methyl-3-heptanone Information. (n.d.). The Good Scents Company. Retrieved February 20, 2026, from [Link]

  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Merck Millipore. Retrieved February 20, 2026, from [Link]

  • Material Safety Data Sheet 4-Heptanone, 98%. (2009, July 20). Acros Organics. Retrieved February 20, 2026, from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

  • Laboratory Waste Management Guide. (2005, July 5). P2 InfoHouse. Retrieved February 20, 2026, from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]

  • (4S)-7-(4-Methoxyphenoxy)-4-methyl-3-heptanone. (n.d.). BuyersGuideChem. Retrieved February 20, 2026, from [Link]

Sources

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